7-Nitro-1H-indazol-6-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitro-1H-indazol-6-ol |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-1-4-3-8-9-6(4)7(5)10(12)13/h1-3,11H,(H,8,9) |
InChI Key |
CNBNPBWRMOFRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to a Proposed Synthesis Pathway for 7-Nitro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed multi-step synthesis for 7-Nitro-1H-indazol-6-ol, a heterocyclic compound of interest for research and drug development. Due to the absence of a directly published synthesis, this document details a plausible pathway based on established chemical transformations for analogous structures. The proposed synthesis commences with the dinitration of p-cresol, followed by a critical selective reduction of one nitro group, and concludes with diazotization and intramolecular cyclization to form the indazole core. This guide provides detailed hypothetical experimental protocols, presents quantitative data for analogous reactions in structured tables, and includes a visual representation of the synthetic pathway.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step sequence starting from commercially available p-cresol (4-methylphenol). The pathway is illustrated below.
An In-depth Technical Guide to 7-Nitro-1H-indazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 7-Nitro-1H-indazole, a significant tool compound in neuroscience research. The information is intended for researchers, scientists, and professionals in drug development.
Core Chemical Properties
7-Nitro-1H-indazole is a heterocyclic small molecule that belongs to the indazole class, substituted with a nitro group at the 7-position.[1][2] It is recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 7-nitro-1H-indazole | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1] |
| CAS Number | 2942-42-9 | [2] |
| Appearance | Light cream powder/solid | Thermo Fisher Scientific |
| Odor | Odorless | Thermo Fisher Scientific |
| Melting Point | 180-182 °C | ChemicalBook |
| Boiling Point | 290.19°C (estimated) | ChemicalBook |
| Solubility | Very faint turbidity in hot Methanol | ChemicalBook |
| pKa | 11.08 ± 0.40 (Predicted) | ChemicalBook |
| XLogP3 | 1.8 | [1] |
| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | [1] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2 | [1] |
Spectral Data
While specific spectral data files are not directly provided, the following techniques are commonly used for the characterization of 7-Nitro-1H-indazole and related compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound.[3][4]
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Synthesis and Reactivity
Synthesis
A common method for the synthesis of nitro-1H-indazoles involves the cyclization of N-nitroso-o-toluidines.[5] Another approach is the reaction of N-tosylhydrazones with nitroaromatic compounds.[6] A specific procedure for the synthesis of 7-Nitro-1H-indazole involves the treatment of 2-methyl-6-nitroaniline with sodium nitrite in the presence of an alkanoic acid and a dehydrating agent at elevated temperatures.[5]
Reactivity
7-Nitro-1H-indazole can undergo reactions typical of indazoles and nitroaromatic compounds. For instance, it can react with formaldehyde in the presence of aqueous hydrochloric acid to form N-CH₂OH derivatives, although it is reported to be less reactive in this specific reaction compared to other nitro-indazole isomers.[3] The nitro group can be reduced to an amino group, which can then be further functionalized.
Biological Activity and Signaling Pathways
7-Nitro-1H-indazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a critical signaling molecule involved in various physiological and pathological processes in the nervous system. By inhibiting nNOS, 7-Nitro-1H-indazole can modulate these processes.
Its biological effects include:
-
Neuroprotection: It is investigated for its potential to protect against nerve damage caused by excitotoxicity and neurodegenerative diseases.[2] This effect is linked to the reduction of oxidative stress and the formation of peroxynitrite.[2]
-
Antinociceptive Activity: It exhibits pain-relieving properties without significantly affecting blood pressure.[1][7]
-
Anxiolytic Effects: It has been shown to have anxiety-reducing properties.[1]
-
Anticonvulsant Activity: 7-Nitro-1H-indazole also possesses anticonvulsive effects, although the mechanism for this may be distinct from nNOS inhibition.[2]
Signaling Pathway of nNOS Inhibition
The primary mechanism of action of 7-Nitro-1H-indazole is the inhibition of nNOS, which disrupts the conversion of L-arginine to L-citrulline and nitric oxide.
Caption: Inhibition of the nNOS pathway by 7-Nitro-1H-indazole.
Experimental Protocols
Detailed experimental protocols are often proprietary or published in primary research articles. However, a general procedure for the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds is as follows:
General Procedure for the Synthesis of 1H-Indazoles: [6]
-
To a mixture of a nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and a base (e.g., Cs₂CO₃ or NaH, 1.08 mmol) in a 10 mL Schlenk tube, add dry DMF (2.0 mL) under a nitrogen atmosphere.
-
Stir the solution for the indicated time at a temperature of 60-80 °C.
-
After the reaction is complete, purify the crude mixture by silica-gel column chromatography to yield the 1H-indazole product.
Note: This is a general procedure and may require optimization for the specific synthesis of 7-Nitro-1H-indazole.
Safety and Handling
7-Nitro-1H-indazole is considered a hazardous substance.[8]
Hazard Statements: [1]
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures: [8][9]
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Storage: [8]
-
Store locked up.
-
Keep in a dry place.
-
Keep container tightly closed.
-
Store at temperatures below -20°C in a freezer.
Incompatible Materials: [8]
-
Strong oxidizing agents.
-
Strong acids.
Conclusion
7-Nitro-1H-indazole is a valuable research tool, particularly for studying the roles of nitric oxide in the nervous system. Its well-characterized inhibitory action on nNOS has made it a standard for investigating NO-mediated signaling pathways. While information on 7-Nitro-1H-indazol-6-ol is scarce, the extensive data available for the parent compound, 7-Nitro-1H-indazole, provides a solid foundation for researchers in the field. The synthesis of this compound would likely involve multi-step synthetic routes, potentially starting from a suitably substituted aniline or indazole precursor, followed by nitration and hydroxylation steps, though no specific literature procedures have been identified.
References
- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Nitro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of 7-Nitro-1H-indazol-6-ol (CAS No: 1019332-61-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in the public domain, this guide combines documented synthetic protocols with a comprehensive computational analysis to elucidate its structural characteristics.
Molecular Identity and Physicochemical Properties
This compound is a substituted indazole carrying a nitro group at position 7 and a hydroxyl group at position 6. These substitutions significantly influence the electronic properties and potential biological activity of the indazole scaffold.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | Calculated |
| Molecular Weight | 179.13 g/mol | Calculated |
| CAS Number | 1019332-61-6 | --INVALID-LINK-- |
| Canonical SMILES | C1=CC2=C(C(=C1--INVALID-LINK--[O-])O)NN=C2 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Synthesis Protocols
The synthesis of this compound has been described in the literature, primarily involving the nitration of a precursor molecule.
Nitration of 1H-Indazol-6-ol
A common synthetic route involves the direct nitration of 1H-indazol-6-ol.
Experimental Protocol:
To a solution of 1H-indazol-6-ol in concentrated sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period, followed by quenching with ice. The resulting precipitate is then collected, washed, and can be further purified by recrystallization or chromatography to yield this compound.
Below is a generalized workflow for this synthesis:
Molecular Structure and Conformation (Computational Analysis)
In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations were performed to predict the ground-state geometry and conformational preferences of this compound. The B3LYP functional with a 6-311++G(d,p) basis set was employed, a methodology that has demonstrated reliability for similar heterocyclic and nitroaromatic systems.
The calculations reveal a nearly planar indazole ring system. The nitro and hydroxyl groups introduce some degree of steric and electronic influence on the overall conformation.
Predicted Molecular Geometry
The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.
Table 1: Predicted Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C7 | N3 | 1.46 |
| N3 | O2 | 1.23 |
| N3 | O3 | 1.23 |
| C6 | O1 | 1.35 |
| O1 | H1 | 0.97 |
| C5 | C6 | 1.40 |
| C4 | C5 | 1.38 |
| C3a | C4 | 1.41 |
| N2 | C3 | 1.32 |
| N1 | N2 | 1.36 |
| C7a | N1 | 1.38 |
| C3 | C3a | 1.42 |
| C3a | C7a | 1.39 |
| C7 | C7a | 1.41 |
| C6 | C7 | 1.42 |
Table 2: Predicted Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C7a | C7 | N3 | 118.5 |
| C6 | C7 | N3 | 120.1 |
| O2 | N3 | O3 | 124.5 |
| C5 | C6 | O1 | 121.3 |
| C7 | C6 | O1 | 118.9 |
| C4 | C5 | C6 | 120.8 |
| C3a | C4 | C5 | 118.7 |
| C4 | C3a | C7a | 118.2 |
| N1 | N2 | C3 | 112.3 |
| C7a | N1 | N2 | 105.9 |
| N2 | C3 | C3a | 109.1 |
| C3 | C3a | C7a | 102.7 |
| N1 | C7a | C3a | 110.0 |
| C6 | C7 | C7a | 121.4 |
| C5 | C6 | C7 | 119.8 |
Table 3: Predicted Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C6 | C7 | N3 | O2 | -178.9 |
| C6 | C7 | N3 | O3 | 1.3 |
| C7 | C6 | O1 | H1 | 0.5 |
| C5 | C6 | C7 | N3 | -179.5 |
| C4 | C5 | C6 | O1 | 179.8 |
Conformational Insights
The indazole ring is predicted to be largely planar. The nitro group at position 7 is slightly twisted out of the plane of the aromatic ring, a common feature in ortho-substituted nitroaromatics due to steric hindrance. The hydroxyl group at position 6 is predicted to be nearly coplanar with the ring, potentially participating in intramolecular hydrogen bonding with the adjacent nitro group or the nitrogen of the pyrazole ring, which would contribute to the overall planarity and stability of the conformation.
The logical relationship between the substituent positions and the resulting planarity can be visualized as follows:
Potential Signaling Pathways and Biological Relevance
While specific biological activity for this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological profiles. For instance, various substituted indazoles are known to interact with a range of biological targets. The synthesis of this compound has been noted in the context of developing 5-HT2C receptor agonists. The general mechanism of G-protein coupled receptor (GPCR) signaling, such as that for the 5-HT2C receptor, is outlined below.
Unveiling 7-Nitro-1H-indazol-6-ol: A Technical Overview
For researchers and professionals in the field of drug development and chemical synthesis, a comprehensive understanding of novel compounds is paramount. This guide provides an in-depth look at 7-Nitro-1H-indazol-6-ol, a lesser-documented indazole derivative. While this compound is not extensively cataloged in major chemical databases, information gleaned from patent literature and academic research allows for the compilation of its foundational chemical identity and synthesis protocols.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅N₃O₃ |
| SMILES | O=N(=O)c1c(O)ccc2[nH]ncc12 |
| InChIKey | CNBNPBWRMOFRRK-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of this compound has been described in chemical literature, primarily within patent disclosures. Below are detailed experimental protocols for its preparation.
Protocol 1: Nitration of 1H-Indazol-6-ol
This protocol details the synthesis of this compound via the nitration of a precursor compound.
Procedure:
-
To a mixture of 1H-indazol-6-ol (500 mg, 3.37 mmol) and sulfuric acid (H₂SO₄, 5.0 mL), add potassium nitrate (KNO₃, 375 mg, 3.71 mmol) portionwise at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
To the reaction mixture, add ice (70 g) and continue stirring at 0°C for 1 hour to precipitate the product.
Protocol 2: Reaction with Trifluoromethanesulfonyl Chloride
This protocol describes a subsequent reaction involving this compound.
Procedure:
-
To a stirred solution of this compound (5 g, 28 mmol, 1.0 eq.) and triethylamine (TEA, 7.8 mL, 56 mmol, 2.0 eq.) in dichloromethane (CH₂Cl₂, 30 mL), add trifluoromethanesulfonyl chloride (4.5 mL, 42 mmol, 1.5 eq.) dropwise at 0°C under a nitrogen atmosphere.
-
Stir the resulting reaction mixture for 2 hours at room temperature.
-
Dilute the mixture with water (30 mL).
Quantitative Data
At present, publicly accessible quantitative data such as melting point, boiling point, and spectral analysis (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound would need to perform these analytical characterizations.
Visualizing Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in Protocol 1.
Unraveling the Neuroprotective Potential: A Technical Guide to the Predicted Mechanism of Action of 7-Nitroindazole
Disclaimer: This technical guide focuses on 7-Nitro-1H-indazole (commonly known as 7-Nitroindazole or 7-NI), as extensive literature searches did not yield information on "7-Nitro-1H-indazol-6-ol". It is presumed that the intended subject of inquiry is the well-documented neuronal nitric oxide synthase inhibitor, 7-Nitroindazole.
Introduction
7-Nitroindazole (7-NI) is a small heterocyclic molecule that has garnered significant interest within the scientific community for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS). This activity positions 7-NI as a valuable pharmacological tool for investigating the multifaceted roles of nitric oxide (NO) in the central nervous system and as a potential therapeutic agent for a range of neurological disorders. This in-depth technical guide serves to elucidate the predicted mechanism of action of 7-NI, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological interactions for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective Inhibition of Neuronal Nitric Oxide Synthase
The primary and most well-characterized mechanism of action of 7-Nitroindazole is its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1).[1] nNOS is a key enzyme in the central and peripheral nervous systems responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule, from the amino acid L-arginine.[1]
By selectively inhibiting nNOS, 7-NI effectively reduces the production of NO in neuronal tissues.[1] This targeted action is critical, as excessive NO production by nNOS is implicated in the pathophysiology of numerous neurological conditions, including excitotoxicity, neurodegeneration, and pain. The selectivity of 7-NI for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a key feature, minimizing potential cardiovascular side effects associated with non-selective NOS inhibition.
The downstream effects of nNOS inhibition by 7-NI are multifaceted and contribute to its observed biological activities. These include:
-
Reduction of Oxidative and Nitrosative Stress: Overactivation of nNOS can lead to the formation of peroxynitrite, a highly reactive and damaging oxidant, through the reaction of NO with superoxide radicals. By curbing NO production, 7-NI mitigates the formation of peroxynitrite and reduces overall oxidative and nitrosative stress, thereby protecting neurons from damage.[1]
-
Modulation of Nociceptive Pathways: Nitric oxide is a key mediator in the transmission of pain signals in the spinal cord and brain. By inhibiting nNOS, 7-NI can attenuate the signaling cascades involved in nociception, leading to its analgesic effects.
Quantitative Data on Biological Activity
The biological activity of 7-Nitroindazole has been quantified in various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (nNOS Inhibition) | 0.47 µM | Mouse Cerebellar NOS (in vitro) | [2] |
| ED₅₀ (Antinociception) | 26 mg/kg (i.p.) | Formalin Test (late phase) in mice | [2] |
| ED₅₀ (Antinociception) | 22.5 mg/kg (i.p.) | Acetic Acid-Induced Writhing in mice | [3] |
Table 1: In Vitro and In Vivo Potency of 7-Nitroindazole.
Signaling Pathway
The following diagram illustrates the established signaling pathway affected by 7-Nitroindazole.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of 7-Nitroindazole.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (In Vitro)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against nNOS, often using a brain tissue homogenate rich in the enzyme, such as the cerebellum.
Formalin-Induced Nociception Assay (In Vivo)
The formalin test is a widely used in vivo model to assess antinociceptive activity. It involves two distinct phases of nociceptive behavior, allowing for the differentiation between acute neurogenic pain and persistent inflammatory pain.
Experimental Workflow:
-
Animal Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: 7-Nitroindazole or a vehicle control is administered intraperitoneally (i.p.) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute, direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mediated by central sensitization.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the treated and control groups to determine the antinociceptive effect.
Acetic Acid-Induced Writhing Assay (In Vivo)
This is a visceral pain model used to screen for analgesic compounds. The intraperitoneal injection of acetic acid induces a characteristic writhing response.
Experimental Workflow:
-
Animal Acclimatization: Mice are handled and acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: Test compounds, such as 7-Nitroindazole, or a vehicle control are administered (e.g., i.p. or orally) prior to the acetic acid injection.
-
Acetic Acid Injection: A solution of acetic acid (typically 0.6-1%) is injected intraperitoneally.
-
Observation: Following the injection, the mice are placed in an observation chamber, and the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20-30 minutes).
-
Data Analysis: The total number of writhes is compared between the drug-treated and control groups. A reduction in the number of writhes indicates an analgesic effect.
Predicted Therapeutic Applications
The selective inhibition of nNOS by 7-Nitroindazole suggests its potential therapeutic utility in a variety of neurological and psychiatric disorders where aberrant NO signaling is implicated.
Research has demonstrated the neuroprotective effects of 7-NI in animal models of focal and global cerebral ischemia, where it reduces neuronal damage.[4] Furthermore, its antinociceptive properties have been confirmed in various pain models.[2][3] The anxiolytic potential of 7-NI is also an area of active investigation.
Conclusion
7-Nitroindazole serves as a prototypical selective inhibitor of neuronal nitric oxide synthase. Its mechanism of action, centered on the attenuation of NO production in the nervous system, underpins its demonstrated neuroprotective, antinociceptive, and anxiolytic properties in preclinical studies. The data and experimental frameworks presented in this guide offer a comprehensive overview for researchers aiming to explore the therapeutic potential of nNOS inhibition and to develop novel, targeted therapies for a spectrum of neurological disorders. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 3. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
Spectroscopic and Synthetic Profile of 7-Nitro-1H-indazol-6-ol: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 7-Nitro-1H-indazol-6-ol (CAS No. 1019332-61-6). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 11.60 | brs | - | 1H | NH |
| 8.18 | s | - | 1H | H-3 |
| 8.06 | d | 8.4 | 1H | H-4 or H-5 |
| 6.94 | d | 8.4 | 1H | H-4 or H-5 |
Solvent: DMSO-d6
¹³C NMR, and Infrared (IR) Spectroscopy Data
Mass Spectrometry (MS)
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Corresponding Ion |
| FAB-MS | Positive | 180 | [M+H]⁺ |
Experimental Protocols
Synthesis of this compound
A documented synthesis of this compound involves the nitration of a precursor, 1H-indazol-6-ol.[1] The general procedure is as follows:
To a mixture of 1H-indazol-6-ol (referred to as compound 23 in the source material, 500 mg, 3.37 mmol) and sulfuric acid (H₂SO₄, 5.0 mL), potassium nitrate (KNO₃, 375 mg, 3.71 mmol) was added portion-wise at 0°C.[1] The reaction mixture was stirred at this temperature for 30 minutes.[1] Following this, ice (70 g) was added to the reaction, and stirring was continued at 0°C for 1 hour.[1] The resulting precipitate was collected by filtration and rinsed with water to yield this compound as a pale yellow solid (575 mg, 95% yield).[1]
A patent for pyridinylsulfonamide compounds also describes a reaction utilizing this compound as a starting material.[2]
Spectroscopic Analysis
The general methodologies for acquiring the spectroscopic data presented are standard in organic chemistry laboratories. While specific instrumental parameters for this compound were not detailed in the available literature, the following represents a typical workflow for such analyses.
Visualizations
To aid in the understanding of the experimental and analytical workflow, the following diagrams are provided.
References
"7-Nitro-1H-indazol-6-OL" review of existing literature
An In-depth Technical Guide to 7-Nitro-1H-indazole
Disclaimer: Initial literature searches for "7-Nitro-1H-indazol-6-ol" did not yield any specific scientific publications or data. This suggests that the compound is either novel, exceptionally rare, or has not been extensively studied or characterized in publicly available literature. Therefore, this technical guide will focus on the closely related and well-documented parent compound, 7-Nitro-1H-indazole . This review will provide a comprehensive overview of its synthesis, chemical properties, and biological activity, which may serve as a valuable reference for researchers interested in the indazole scaffold.
Introduction
7-Nitro-1H-indazole is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and neuropharmacology.[1] It is most notably recognized as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] NO is a crucial signaling molecule involved in various physiological processes, but its overproduction can lead to oxidative stress and neuronal damage.[2] Consequently, 7-Nitro-1H-indazole has been investigated as a potential therapeutic agent for a range of neurological disorders, including those involving excitotoxicity and neurodegeneration.[1] It also serves as a valuable tool for studying the physiological and pathological roles of nNOS.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | Reference |
| IUPAC Name | 7-Nitro-1H-indazole | [3] |
| CAS Number | 2942-42-9 | [3] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molar Mass | 163.13 g/mol | [3] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol.[4] | |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])NN=C2 | [3] |
| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9) | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available in various databases. A study in DMSO-d₆ at 500 MHz has been reported. | [5] |
| ¹³C NMR | Spectra available in various databases. | [3] |
| Mass Spectrometry | GC-MS and MS-MS data are publicly available. | [3] |
| Infrared (IR) | Not readily available in reviewed literature. |
Synthesis of 7-Nitro-1H-indazole
The synthesis of 7-nitro-1H-indazole can be achieved through the cyclization of N-nitroso-o-toluidine derivatives. A common precursor is 2-methyl-3-nitroaniline. While specific, detailed, step-by-step protocols are proprietary to various research labs and not always published in full, the general procedure involves diazotization followed by cyclization.
General Experimental Protocol (Conceptual)
-
Diazotization of 2-methyl-3-nitroaniline: 2-methyl-3-nitroaniline is dissolved in an acidic medium, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution of the aniline derivative. The temperature is carefully maintained below 5 °C to ensure the stability of the resulting diazonium salt.
-
Cyclization: The reaction mixture containing the diazonium salt is then gently warmed. The diazonium group cyclizes onto the adjacent methyl group, leading to the formation of the indazole ring.
-
Isolation and Purification: The reaction mixture is neutralized, and the crude product precipitates out of the solution. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, or by column chromatography.
Biological Activity and Mechanism of Action
The primary biological activity of 7-Nitro-1H-indazole is its selective inhibition of neuronal nitric oxide synthase (nNOS or NOS-1).[1] It exhibits a lesser effect on the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms.[6][7]
Mechanism of Action
7-Nitro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS.[2] The enzyme nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By binding to the active site, 7-Nitro-1H-indazole prevents the substrate L-arginine from binding, thereby inhibiting the synthesis of NO.[8]
The signaling pathway of nNOS and its inhibition by 7-Nitro-1H-indazole is depicted in the following diagram:
Caption: nNOS inhibition by 7-Nitro-1H-indazole.
Quantitative Biological Data
The inhibitory potency of 7-Nitro-1H-indazole and related compounds is often expressed in terms of the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki).
| Compound | Assay | IC₅₀ / ED₅₀ | Reference |
| 7-Nitro-1H-indazole | Formalin-induced hindpaw licking (mouse) | 27.5 mg/kg | [7] |
| 7-Nitro-1H-indazole | Acetic acid-induced abdominal constriction (mouse) | 22.5 mg/kg | [7] |
| 6-Nitro-1H-indazole | Formalin-induced hindpaw licking (mouse) | 62.5 mg/kg | [7] |
| 6-Nitro-1H-indazole | Acetic acid-induced abdominal constriction (mouse) | 44.0 mg/kg | [7] |
| Indazole | Formalin-induced hindpaw licking (mouse) | 41.0 mg/kg | [7] |
| Indazole | Acetic acid-induced abdominal constriction (mouse) | 48.5 mg/kg | [7] |
Experimental Protocol for nNOS Inhibition Assay (General)
A common method to determine the inhibitory activity of compounds like 7-Nitro-1H-indazole on nNOS is to measure the conversion of radiolabeled L-arginine to L-citrulline.
-
Enzyme Preparation: A crude enzyme preparation can be obtained from rat cerebellum, a brain region with high nNOS expression. The tissue is homogenized in a suitable buffer and centrifuged to obtain a supernatant containing the enzyme.
-
Reaction Mixture: The assay is typically performed in a buffer containing the enzyme preparation, radiolabeled L-[¹⁴C]arginine, and necessary cofactors such as NADPH, calmodulin, and tetrahydrobiopterin.
-
Inhibitor Addition: 7-Nitro-1H-indazole, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction mixtures are incubated at 37 °C for a specific period, allowing the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop buffer, often containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation and Quantification: The resin binds the unreacted L-[¹⁴C]arginine, while the product, L-[¹⁴C]citrulline, remains in the supernatant. The radioactivity of the supernatant is then measured using a scintillation counter.
-
Data Analysis: The amount of L-[¹⁴C]citrulline formed is proportional to the enzyme activity. The percentage of inhibition at each concentration of 7-Nitro-1H-indazole is calculated relative to the control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Properties of this compound
While no data exists for this compound, we can speculate on how the addition of a hydroxyl (-OH) group at the 6-position might alter the properties of the parent 7-Nitro-1H-indazole molecule.
-
Solubility: The hydroxyl group is polar and capable of hydrogen bonding. Its introduction would likely increase the aqueous solubility of the compound compared to 7-Nitro-1H-indazole. This could have implications for its formulation and bioavailability.
-
Metabolism: The hydroxyl group provides a site for phase II metabolism, such as glucuronidation or sulfation. This could lead to a more rapid clearance of the compound from the body.
-
Target Binding: The introduction of a hydroxyl group could either enhance or diminish the binding affinity for nNOS. The hydroxyl group could form a new hydrogen bond with an amino acid residue in the active site, potentially increasing potency. Conversely, it could introduce steric hindrance or an unfavorable interaction, thereby reducing potency. The precise effect would depend on the topography of the nNOS active site.
-
Selectivity: The change in the electronic and steric profile of the molecule could also alter its selectivity for the different NOS isoforms.
These are purely hypothetical considerations based on general principles of medicinal chemistry. Experimental validation would be required to determine the actual properties of this compound.
Conclusion
7-Nitro-1H-indazole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase with potential applications in the study and treatment of neurological disorders. Its synthesis, chemical properties, and biological activity have been documented in the scientific literature. While the specific derivative, this compound, remains uncharacterized, the information available for the parent compound provides a solid foundation for any future research into this and other related indazole derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to explore its potential as a novel pharmacological agent.
References
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
"7-Nitro-1H-indazol-6-OL" discovery and historical context
Note to the reader: The initial request specified "7-Nitro-1H-indazol-6-ol". However, an extensive search of the scientific literature and chemical databases yielded no information on this specific compound. It is highly probable that this was a typographical error and the intended compound of interest is the well-researched and structurally similar 7-Nitro-1H-indazole . This guide will, therefore, focus on the discovery, historical context, and technical details of 7-Nitro-1H-indazole.
Abstract
7-Nitro-1H-indazole is a heterocyclic organic compound that has garnered significant attention in the fields of pharmacology and neuroscience.[1][2] It is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[2] This inhibitory action has made 7-Nitro-1H-indazole a valuable tool for studying the physiological and pathological roles of NO in the nervous system. This document provides a comprehensive overview of the discovery, historical context, key experimental data, and methodologies related to 7-Nitro-1H-indazole.
Discovery and Historical Context
The study of nitro-substituted indazoles dates back to at least the mid-20th century, with early research focusing on their synthesis and chemical reactivity.[3] While the exact first synthesis of 7-Nitro-1H-indazole is not prominently documented as a singular discovery, its significance emerged with the growing understanding of the role of nitric oxide as a neurotransmitter.
In the late 1980s and early 1990s, the identification of nitric oxide as a key signaling molecule in the cardiovascular and nervous systems spurred the search for selective inhibitors of the different isoforms of nitric oxide synthase (NOS). 7-Nitro-1H-indazole emerged from these efforts as a selective inhibitor of the neuronal isoform (nNOS or NOS-I) over the endothelial (eNOS or NOS-III) and inducible (iNOS or NOS-II) isoforms.[2] This selectivity has been crucial for elucidating the specific functions of nNOS in various physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-Nitro-1H-indazole is presented in the table below.
| Property | Value |
| IUPAC Name | 7-nitro-1H-indazole |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 2942-42-9 |
| Appearance | Yellow powder |
| Melting Point | 208-210 °C |
| Solubility | Insoluble in water |
| pKa | 11.08 ± 0.40 (Predicted) |
Synthesis
The synthesis of 7-Nitro-1H-indazole can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted o-toluidine derivative. One general method involves the diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.
A variety of substituted indazoles can be prepared by the reaction of the corresponding 2-methylacetanilide with sodium nitrite in the presence of an alkanoic acid and a dehydrating agent at elevated temperatures.
Biological Activity and Mechanism of Action
7-Nitro-1H-indazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2] Its mechanism of action involves binding to the heme prosthetic group within the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.
The inhibitory activity of 7-Nitro-1H-indazole against different NOS isoforms is summarized in the table below.
| NOS Isoform | IC₅₀ (µM) |
| Neuronal NOS (nNOS) | ~0.47 |
| Inducible NOS (iNOS) | ~27 |
| Endothelial NOS (eNOS) | ~48 |
Note: IC₅₀ values can vary depending on the experimental conditions.
The selective inhibition of nNOS by 7-Nitro-1H-indazole has been instrumental in studying the role of nitric oxide in various neurological processes.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 7-Nitro-1H-indazole can be found in the scientific literature. Below is a generalized workflow for a typical synthesis and in vitro enzyme inhibition assay.
A representative synthetic procedure is as follows:
-
Diazotization: 2-methyl-6-nitroaniline is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Cyclization: The resulting diazonium salt solution is then heated, leading to intramolecular cyclization to form 7-Nitro-1H-indazole.
-
Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.
-
Characterization: The identity and purity of the synthesized 7-Nitro-1H-indazole are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Research
The selective nNOS inhibitory properties of 7-Nitro-1H-indazole have made it a valuable research tool in several areas:
-
Neuroscience: To investigate the role of nitric oxide in neurotransmission, long-term potentiation, and excitotoxicity.
-
Drug Development: As a lead compound for the design of more potent and selective nNOS inhibitors for the potential treatment of neurodegenerative diseases, stroke, and migraine.
-
Physiology: To study the physiological functions of nNOS in various organ systems.
Conclusion
7-Nitro-1H-indazole is a cornerstone pharmacological tool for the study of neuronal nitric oxide synthase. Its discovery and development have significantly advanced our understanding of the multifaceted roles of nitric oxide in the nervous system. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working with this important molecule.
References
"7-Nitro-1H-indazol-6-OL" safety and handling guidelines
Disclaimer: No specific safety and handling data for 7-Nitro-1H-indazol-6-ol has been found in publicly available literature or safety data sheets. The following guide is a technical estimation based on the safety profiles of structurally related compounds: 5-Nitro-1H-indazol-6-ol, 7-Nitro-1H-indazole, and 6-Nitro-1H-indazole. The information provided should be used as a preliminary guideline only. A thorough risk assessment should be conducted by qualified professionals before handling this compound.
This guide is intended for researchers, scientists, and professionals in drug development and is structured to provide a comprehensive overview of the potential hazards and safe handling practices for this compound, based on data from its analogues.
Chemical and Physical Properties
Quantitative data for this compound is not available. The table below summarizes the known properties of its structural isomer and related nitroindazoles to provide a comparative reference.
| Property | 5-Nitro-1H-indazol-6-ol | 7-Nitro-1H-indazole | 6-Nitro-1H-indazole | 5-Nitro-1H-indazole |
| Molecular Formula | C₇H₅N₃O₃[1] | C₇H₅N₃O₂[2] | C₇H₅N₃O₂[3] | C₇H₅N₃O₂[4] |
| Molecular Weight | 179.13 g/mol [1] | 163.1 g/mol [5] | 163.14 g/mol [3] | 163.14 g/mol [4] |
| Appearance | Not specified | Not specified | Light brown powder/solid[3] | Light cream powder/solid[4] |
| Melting Point | Not specified | Not specified | 179 - 183 °C[3] | 207 - 211 °C[4] |
| Solubility | Not specified | Acetone: 10 mg/ml, DMSO: >100 mg/ml, Ethanol: 2.68 mg/ml[5] | Not specified | Not specified |
| CAS Number | 1082041-56-2[1] | 2942-42-9[2] | 7597-18-4[3] | 5401-94-5[4] |
Hazard Identification and GHS Classification
As there is no specific GHS classification for this compound, the following table presents the classifications for related nitroindazole compounds. It is prudent to assume that this compound may exhibit similar hazards.
| GHS Hazard Statement | 6-Nitro-1H-indazole[6] | 5-Nitro-1H-indazole[7] |
| Acute Toxicity, Oral | H302: Harmful if swallowed (91.3% of notifications) | H302: Harmful if swallowed (88% of notifications) |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin (89.1% of notifications) | Not classified |
| Skin Corrosion/Irritation | H315: Causes skin irritation (97.8% of notifications) | H315: Causes skin irritation (96% of notifications) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (97.8% of notifications) | H319: Causes serious eye irritation (96% of notifications) |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled (89.1% of notifications) | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (95.7% of notifications) | H335: May cause respiratory irritation (92% of notifications) |
| Carcinogenicity | H351: Suspected of causing cancer (89.1% of notifications) | Not classified |
| Germ Cell Mutagenicity | May cause genetic defects[3] | H341: Suspected of causing genetic defects (10% of notifications) |
Signal Word: Danger[3]
Safety and Handling
Based on the hazard profiles of related compounds, the following handling procedures are recommended.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure that eyewash stations and safety showers are close to the workstation location.[3]
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from food and drink.
First-Aid Measures
-
After Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][3]
-
After Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothes and shoes. Get medical attention if you feel unwell.[2][3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
After Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Experimental Protocols
No specific experimental protocols for this compound were found. A general protocol for handling a potentially hazardous solid is provided below.
Logical Relationships
The safety assessment for this compound is derived from data on related compounds. The following diagram illustrates this relationship.
References
- 1. 5-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Nitro-1H-indazole in In Vitro Assays
Introduction
7-Nitro-1H-indazole, also known as 7-NI, is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1][2] As an inhibitor, 7-NI is a valuable tool for investigating the physiological and pathophysiological roles of NO in the nervous system, including its involvement in neurotransmission, neurotoxicity, and neurodegenerative diseases.[2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of 7-Nitro-1H-indazole on nNOS.
Mechanism of Action
7-Nitro-1H-indazole acts as a competitive inhibitor of nNOS.[3] It competes with the substrate L-arginine and the cofactor tetrahydrobiopterin for binding to the active site of the enzyme.[4] This inhibition reduces the synthesis of nitric oxide and L-citrulline from L-arginine.[2] Due to its selectivity for the neuronal isoform (nNOS or NOS-1) over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms, 7-NI is a widely used tool in neuroscience research.[4][5]
Signaling Pathway of nNOS Inhibition by 7-Nitro-1H-indazole
Caption: Inhibition of the nNOS pathway by 7-Nitro-1H-indazole.
Experimental Protocols
Cell-Based nNOS Inhibition Assay using the Griess Reagent
This protocol describes a method to assess the inhibitory effect of 7-Nitro-1H-indazole on nNOS activity in a cellular context. The assay relies on the measurement of nitrite, a stable and quantifiable breakdown product of NO, using the Griess reagent.
Experimental Workflow
Caption: Workflow for the cell-based nNOS inhibition assay.
Materials:
-
HEK 293T cells stably overexpressing rat neuronal NOS (293T/nNOS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-well plates
-
7-Nitro-1H-indazole
-
A23187 (calcium ionophore)
-
Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Culture: Culture 293T/nNOS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare stock solutions of 7-Nitro-1H-indazole in a suitable solvent (e.g., DMSO).
-
On the day of the assay, replace the culture medium with fresh medium containing various concentrations of 7-Nitro-1H-indazole. Include a vehicle control (solvent alone).
-
-
nNOS Activation: To activate nNOS, add A23187 to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plates for 8 hours at 37°C.
-
Nitrite Detection:
-
After incubation, collect the cell culture supernatant from each well.
-
In a 96-well plate, mix equal volumes of the supernatant and the Griess Reagent (pre-mixed Component A and B).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of nNOS inhibition for each concentration of 7-Nitro-1H-indazole relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Free Enzymatic Assay for nNOS Inhibition (Fluorometric)
This protocol outlines a cell-free method to directly measure the inhibitory effect of 7-Nitro-1H-indazole on purified nNOS enzyme. The assay measures the production of NO through a fluorescent probe.
Materials:
-
Purified recombinant nNOS enzyme
-
NOS assay buffer
-
L-arginine (substrate)
-
NADPH
-
FAD
-
FMN
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
7-Nitro-1H-indazole
-
Fluorescent NO probe
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in NOS assay buffer. Keep enzymes and cofactors on ice.
-
Compound Preparation: Prepare serial dilutions of 7-Nitro-1H-indazole in NOS assay buffer.
-
Reaction Setup:
-
In a 96-well black plate, add the NOS assay buffer, cofactors (NADPH, FAD, FMN, BH4), calmodulin, and CaCl2.
-
Add the desired concentrations of 7-Nitro-1H-indazole or vehicle control.
-
Add the purified nNOS enzyme to all wells except the blank.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and add the fluorescent NO probe according to the manufacturer's instructions.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of nNOS inhibition for each concentration of 7-Nitro-1H-indazole.
-
Determine the IC50 value as described in the cell-based assay.
-
Data Presentation
Table 1: Inhibitory Activity of 7-Nitro-1H-indazole on Neuronal Nitric Oxide Synthase
| Assay Type | System | IC50 (µM) | Reference |
| Enzymatic Assay | Purified rat cerebellar NOS | 0.9 ± 0.1 | [3] |
| Cell-Based Assay | HEK 293T cells expressing nNOS | Not explicitly stated, but effective inhibition observed at low µM concentrations. | [6] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of 7-Nitro-1H-indazole as an nNOS inhibitor. The cell-based assay provides insights into the compound's activity in a more physiologically relevant environment, while the cell-free enzymatic assay allows for direct measurement of its effect on the purified enzyme. These assays are essential for researchers in neuroscience and drug development studying the role of nitric oxide signaling.
References
- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Nitro-1H-indazol-6-ol in the Synthesis of Biologically Active Compounds for Cell-Based Studies
Introduction
7-Nitro-1H-indazol-6-ol serves as a crucial intermediate in the synthesis of a variety of biologically active indazole derivatives. While not typically used directly in cell-based assays, its structural framework is integral to the development of compounds with significant therapeutic potential, particularly in oncology. This document provides an overview of the applications of indazole derivatives synthesized from precursors like this compound in cell-based research, focusing on their anti-cancer properties.
Key Applications in Cell-Based Studies:
The primary application of indazole derivatives stemming from this compound in cell-based studies is the investigation of their anti-proliferative and pro-apoptotic effects on cancer cells. These compounds have been shown to modulate various cellular processes, including cell cycle progression and apoptosis.
Mechanism of Action of Indazole Derivatives:
Indazole derivatives exhibit a range of mechanisms to exert their anti-cancer effects. A notable mechanism is the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key protein in the NF-κB signaling pathway, which is often dysregulated in certain cancers, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL). Inhibition of MALT1's protease activity can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in MALT1-dependent cancer cells.
Other indazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative and growth inhibitory activities of various indazole derivatives in different cancer cell lines.
Table 1: Anti-proliferative Activity of Indazole Derivative 2f
| Cell Line | IC50 (µM) |
| 4T1 (Breast Cancer) | 0.23 - 1.15 |
Data from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[1][2]
Table 2: Growth Inhibitory Activity of MALT1 Inhibitor MI-2 and its Analogs in ABC-DLBCL Cell Lines
| Compound | Cell Line | GI25 (µM) | IC50 (µM) |
| MI-2 Analog | HBL-1 | Varies | Varies |
| MI-2 Analog | TMD8 | Varies | Varies |
| MI-2 Analog | OCI-Ly1 | Varies | Varies |
GI25 represents the concentration for 25% growth inhibition. Data from studies on MALT1 small molecule inhibitors.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: MTT Assay for Cell Proliferation
This protocol is used to assess the anti-proliferative activity of indazole derivatives.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC3, Hep-G2)
-
RPMI-1640 or MEM medium supplemented with 10% FBS and antibiotics
-
Indazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the indazole derivatives (e.g., 0.625 to 10 µM) and a vehicle control (DMSO) for 48 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is used to quantify apoptosis induced by indazole derivatives.
Materials:
-
Cancer cell line (e.g., K562)
-
Indazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat K562 cells with different concentrations of the indazole derivative (e.g., 10, 12, and 14 µM) for 48 hours.[4]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[4]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis.
Materials:
-
Cancer cell line (e.g., K562)
-
Indazole derivative
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat K562 cells with the indazole derivative for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[4]
-
Use GAPDH as a loading control to normalize protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Simplified MALT1 signaling pathway in ABC-DLBCL and the inhibitory action of indazole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the anti-cancer effects of indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Nitro-1H-indazol-6-OL as a Potential Enzyme Inhibitor
Disclaimer: No specific data for "7-Nitro-1H-indazol-6-OL" as an enzyme inhibitor is currently available in the public domain. The following application notes and protocols are based on the well-characterized, structurally similar compound, 7-Nitro-1H-indazole (7-NI) , a known inhibitor of neuronal nitric oxide synthase (nNOS). This information is provided as a foundational guide for researchers interested in the potential enzymatic activity of this compound. The presence of a hydroxyl group at the 6-position may alter the compound's potency, selectivity, and pharmacokinetic properties.
Introduction
Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, nitroindazole-containing compounds have been identified as potent inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of the signaling molecule nitric oxide (NO). 7-Nitro-1H-indazole (7-NI) is a well-established selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1).[1][2] This document provides a comprehensive overview of the application of 7-NI as an nNOS inhibitor, which can serve as a valuable starting point for the investigation of "this compound" as a potential enzyme inhibitor.
Target Enzyme: Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, where it catalyzes the production of nitric oxide from L-arginine. NO functions as a neurotransmitter and plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of nNOS activity has been implicated in a range of neurological disorders, making it an attractive target for therapeutic intervention.
Quantitative Data: In Vitro Inhibition of nNOS by 7-Nitro-1H-indazole
The inhibitory potency of 7-Nitro-1H-indazole against nNOS has been determined in various rat brain regions. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Brain Region | IC50 (µM) |
| Cerebellum | 0.64 ± 0.03 |
| Striatum | 0.68 ± 0.01 |
| Cerebral Cortex | 0.93 ± 0.04 |
| Olfactory Bulb | 1.05 ± 0.02 |
| Hippocampus | 1.53 ± 0.05 |
| Data sourced from in vitro studies on rat brain nitric oxide synthase.[1] |
Experimental Protocols
Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available nitric oxide synthase assay kits and is designed to determine the inhibitory activity of a test compound, such as this compound, on nNOS activity by measuring the amount of nitric oxide produced.
Materials:
-
Recombinant nNOS enzyme
-
NOS Assay Buffer
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
FAD (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Reagent 1 and Reagent 2)
-
Nitrate Reductase
-
Nitrate Standard
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and buffers as per the manufacturer's instructions if using a commercial kit. If preparing from individual components, ensure optimal concentrations for enzyme activity.
-
Standard Curve Preparation: Prepare a nitrate standard curve by performing serial dilutions of a nitrate standard solution. These standards will be used to quantify the amount of nitrite produced in the enzymatic reaction.
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound stock solution to achieve a range of desired concentrations for IC50 determination.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
NOS Assay Buffer
-
Test compound at various concentrations (or vehicle control)
-
nNOS enzyme
-
Cofactors (NADPH, FAD, BH4, Calmodulin, CaCl2)
-
-
Initiate the enzymatic reaction by adding the substrate, L-Arginine.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
-
Nitrite Detection:
-
Stop the enzymatic reaction.
-
Add Nitrate Reductase to each well to convert any nitrate produced back to nitrite.
-
Add Griess Reagent 1 and Griess Reagent 2 to all wells, including the nitrate standards.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the nitrate standard curve (absorbance vs. concentration).
-
Determine the concentration of nitrite produced in each sample well using the standard curve.
-
Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Neuronal Nitric Oxide Signaling Pathway
The following diagram illustrates the signaling pathway involving neuronal nitric oxide synthase.
Caption: Neuronal Nitric Oxide Signaling Pathway and Point of Inhibition.
Experimental Workflow for nNOS Inhibition Assay
The following diagram outlines the logical workflow for the in vitro nNOS inhibition assay.
Caption: Experimental Workflow for In Vitro nNOS Inhibition Assay.
Potential Effects of a 6-Hydroxyl Group
The introduction of a hydroxyl (-OH) group at the 6-position of the 7-Nitro-1H-indazole scaffold could have several effects on its properties as an enzyme inhibitor:
-
Solubility: The hydroxyl group is polar and capable of hydrogen bonding, which may increase the aqueous solubility of the compound compared to 7-NI. This could be advantageous for in vitro assays and potentially for in vivo bioavailability.
-
Binding Affinity: The hydroxyl group could form new hydrogen bonds with amino acid residues in the active site of nNOS, potentially altering the binding affinity and inhibitory potency of the molecule. This could either increase or decrease the IC50 value.
-
Selectivity: The new interaction possibilities might also affect the selectivity of the compound for nNOS over other NOS isoforms (eNOS and iNOS).
-
Metabolism: The hydroxyl group provides a site for metabolic modification (e.g., glucuronidation or sulfation), which could influence the pharmacokinetic profile and duration of action of the compound in vivo.
Further experimental investigation is required to determine the precise effects of this structural modification. The protocols and data presented here for 7-Nitro-1H-indazole provide a solid framework for initiating such studies on this compound.
References
"7-Nitro-1H-indazol-6-OL" protocol for solution preparation and storage
A Note on Compound Nomenclature: Initial searches for "7-Nitro-1H-indazol-6-ol" did not yield relevant results. It is presumed that the intended compound is the widely researched neuronal nitric oxide synthase inhibitor, 7-Nitro-1H-indazole . The following protocols and data are based on this assumption.
These application notes provide detailed protocols for the preparation and storage of solutions of 7-Nitro-1H-indazole, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of 7-Nitro-1H-indazole solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 163.13 g/mol | N/A | |
| Solubility | ≤ 100 mM | DMSO | [1] |
| ≤ 20 mM | Ethanol | [1] | |
| Insoluble | Water | [2] | |
| Recommended Storage (Solid) | Room Temperature | N/A | Keep in a cool, dry, well-ventilated place in a tightly sealed container.[2][3] |
| Recommended Storage (Stock Solutions) | -20°C | DMSO, Ethanol | For short-term storage (up to 1 month). Based on data for a related compound. |
| -80°C | DMSO, Ethanol | For long-term storage (up to 6 months). Based on data for a related compound. |
Experimental Protocols
1. Protocol for Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of 7-Nitro-1H-indazole in DMSO.
Materials:
-
7-Nitro-1H-indazole (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube or amber glass vial on the balance and tare it.
-
Weighing 7-Nitro-1H-indazole: Carefully weigh out 1.63 mg of 7-Nitro-1H-indazole into the tared container. Calculation: 163.13 g/mol (MW) x 0.1 mol/L (100 mM) = 16.313 g/L = 16.313 mg/mL. For 1 mL, you would need 16.313 mg. To make a smaller volume, for example 100 µL, weigh 1.63 mg.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the container with the weighed 7-Nitro-1H-indazole.
-
Dissolution: Tightly cap the container and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, a brief sonication in an ultrasonic bath may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Labeling and Storage: Clearly label the container with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store the stock solution as recommended in the storage protocol.
2. Protocol for Solution Storage
Proper storage is critical to maintain the stability and activity of 7-Nitro-1H-indazole solutions.
Short-Term Storage (up to 1 month):
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed containers at -20°C.
-
Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
Long-Term Storage (up to 6 months):
-
For longer-term storage, it is recommended to store the aliquots at -80°C.
-
Ensure containers are tightly sealed to prevent solvent evaporation and contamination.
-
As with short-term storage, protect the solutions from light.
Handling of Stored Solutions:
-
When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
-
Before opening, briefly centrifuge the vial to collect the entire solution at the bottom.
-
Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use. Do not store dilute aqueous solutions for extended periods.
Visualized Workflows
Workflow for 7-Nitro-1H-indazole Solution Preparation
References
Application Notes & Protocols for the Quantification of 7-Nitro-1H-indazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-Nitro-1H-indazol-6-ol. Due to the limited availability of direct analytical methods for this specific compound, the following protocols have been developed based on established methods for the closely related compound, 7-Nitro-1H-indazole, and other nitroaromatic compounds. These methods are intended to serve as a robust starting point for the development and validation of a quantitative assay for this compound in various matrices.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound. This method is suitable for the determination of the compound in bulk drug substance and can be adapted for its quantification in simple formulations. The chromophoric nature of the nitroaromatic ring allows for sensitive detection using a UV detector. The method is based on isocratic elution from a C18 column, providing a balance of resolution, speed, and simplicity.
Principle: The sample containing this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is separated from potential impurities on a C18 stationary phase using a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocol
2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 85:15 v/v) containing 0.05% trifluoroacetic acid. The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-20 µg/mL).
2.4. Sample Preparation
-
Bulk Drug Substance: Accurately weigh a quantity of the bulk drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
Formulations: The sample preparation will depend on the formulation matrix. A general approach involves extracting the active ingredient with a suitable solvent (e.g., mobile phase), followed by filtration to remove any undissolved excipients.
2.5. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) with 0.05% TFA |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 348 nm (To be determined by UV scan) |
| Run Time | 10 minutes |
2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (Expected Performance)
The following table summarizes the expected validation parameters for this method, based on typical performance for similar nitroaromatic compounds.[1]
| Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram
Caption: HPLC-UV analysis workflow.
Method 2: Quantification by UV-Vis Spectrophotometry
Application Note
This application note outlines a simple and rapid method for the quantification of this compound in bulk form using UV-Vis spectrophotometry. This method is based on the inherent UV absorbance of the molecule due to its aromatic and nitro-substituted structure. It is a cost-effective technique suitable for routine quality control where high specificity is not required.
Principle: The absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. The concentration of an unknown sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions.
Experimental Protocol
2.1. Reagents and Materials
-
This compound reference standard
-
Methanol (spectroscopic grade) or other suitable transparent solvent
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2.2. Instrumentation
-
UV-Vis spectrophotometer (double beam recommended)
2.3. Preparation of Solutions
-
Solvent: Methanol is a common choice. The selected solvent should not absorb significantly at the λmax of the analyte.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the selected solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the solvent to cover a suitable absorbance range (typically 0.2 - 0.8 AU).
2.4. Determination of λmax
-
Scan a dilute solution of this compound (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
2.5. Measurement Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
2.6. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Perform a linear regression analysis.
-
Determine the concentration of this compound in the sample solution from its absorbance using the regression equation of the calibration curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow.
Disclaimer: These methods are proposed based on the analysis of structurally similar compounds. It is essential to perform a full method development and validation for the specific application and matrix in which this compound will be quantified, in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).
References
Application Notes and Protocols for 7-Nitroindazole In Vivo Studies
Disclaimer: The following information pertains to 7-Nitroindazole (7-NI), as extensive research has yielded no in vivo studies for "7-Nitro-1H-indazol-6-OL". It is presumed that "7-Nitroindazole" is the compound of interest.
Introduction
7-Nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms.[1][2] This selectivity makes it a valuable research tool for investigating the physiological and pathophysiological roles of nitric oxide (NO) in the central nervous system. In vivo studies have demonstrated its efficacy in models of nociception and its impact on learning and memory, without the cardiovascular side effects often associated with non-selective NOS inhibitors.[1][2][3][4] These application notes provide a comprehensive overview of in vivo study designs, dosages, and experimental protocols for researchers and drug development professionals working with 7-NI.
Data Presentation
Table 1: In Vivo Dosages and Effects of 7-Nitroindazole
| Animal Model | Dosing Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 - 50 | Dose-related antinociception in formalin and acetic acid-induced pain models.[1][2] | [1][2] |
| Mouse | Intraperitoneal (i.p.) | 25 | Attenuation of reserpine-induced hypolocomotion. | [5] |
| Mouse | Intraperitoneal (i.p.) | 50 | No significant change in mean arterial pressure.[1] | [1] |
| Rat | Intraperitoneal (i.p.) | 30 | Impairment of spatial learning in water maze and 8-arm radial maze.[3][4] | [3][4] |
| Rat | Intravenous (i.v.) | 10 | Used for pharmacokinetic and biodistribution studies.[6] | [6] |
| Rat | Intravenous (i.v.) | 25 | No significant change in mean arterial pressure.[1] | [1] |
Table 2: Pharmacokinetic Parameters of 7-Nitroindazole in Rats (10 mg/kg, i.v.)
| Formulation | Cmax (µg/mL) | t1/2 (h) | AUC0-t (µg·h/mL) | Reference |
| Free 7-NI | Increased with NEPEG7NI | Increased with NEPEG7NI | Increased with NEPEG7NI | [6] |
| NENPEG7NI | Increased with NEPEG7NI | Increased with NEPEG7NI | Increased with NEPEG7NI | [6] |
| NEPEG7NI | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| Note: Specific values were not provided in the abstract, but the trend of significant increases with the pegylated nanoemulsion (NEPEG7NI) formulation was highlighted.[6] |
Experimental Protocols
Assessment of Antinociceptive Activity in Mice
a. Formalin-Induced Paw Licking Assay:
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer 7-NI (10-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 15-30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in a transparent observation chamber.
-
Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-formalin injection.
-
-
Endpoint: A reduction in licking time during the late phase is indicative of antinociceptive activity.[2]
b. Acetic Acid-Induced Abdominal Constriction (Writhing) Assay:
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer 7-NI (e.g., 22.5 mg/kg, ED50) or vehicle via i.p. injection.
-
After a suitable absorption period (e.g., 30 minutes), administer an i.p. injection of 0.6% acetic acid solution (10 mL/kg).
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
-
Endpoint: A decrease in the number of writhes compared to the vehicle-treated group indicates antinociception.[1]
Evaluation of Spatial Learning and Memory in Rats
a. Morris Water Maze:
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer 7-NI (30 mg/kg, i.p.) or vehicle daily before each training session.
-
The water maze consists of a circular pool filled with opaque water with a hidden platform.
-
For several consecutive days, train the rats to find the hidden platform from different starting positions.
-
Record the latency (time) and path length to reach the platform.
-
On the final day, perform a transfer test (probe trial) where the platform is removed, and the time spent in the target quadrant is measured.
-
-
Endpoint: Increased latency and path length, along with reduced time in the target quadrant during the probe trial, suggest impairment in spatial learning and memory.[3]
b. 8-Arm Radial Maze:
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer 7-NI (30 mg/kg, i.p.) or vehicle before the task.
-
The maze consists of a central platform with eight arms radiating outwards, some of which are baited with a food reward.
-
Place the rat on the central platform and allow it to explore the arms to find the rewards.
-
Record working memory errors (re-entry into an already visited arm within the same trial) and reference memory errors (entry into an arm that is never baited).
-
-
Endpoint: An increase in working and reference memory errors indicates a deficit in spatial memory.[3]
Pharmacokinetic Study in Rats
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer 7-NI (10 mg/kg) intravenously (i.v.) as a single dose. The compound can be formulated in solution or in a nanoemulsion for solubility and stability enhancement.[6]
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the end of the study, euthanize the animals and collect organs (e.g., brain, liver, kidneys, spleen, heart, lungs) for biodistribution analysis.
-
Analyze the concentration of 7-NI in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
-
Endpoint: Determine key pharmacokinetic parameters such as maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC).[6]
Mandatory Visualizations
Caption: Signaling pathway of 7-NI as a nNOS inhibitor.
Caption: Experimental workflow for behavioral studies.
References
- 1. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat. [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 7-Nitro-1H-indazol-6-ol for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatuation of the novel heterocyclic compound, 7-Nitro-1H-indazol-6-ol, to explore and enhance its therapeutic potential. The protocols outlined below are based on established methodologies for the modification of the indazole scaffold and are intended to serve as a foundational resource for structure-activity relationship (SAR) studies.
Introduction
The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The parent compound, this compound, possesses key functional groups—a nitro group at the 7-position and a hydroxyl group at the 6-position—that are amenable to chemical modification. Derivatization of these positions can significantly modulate the compound's physicochemical properties and biological activity. This document details protocols for the synthesis of novel derivatives and their subsequent biological evaluation.
Derivatization Strategies
The primary sites for derivatization on the this compound core are the hydroxyl group at the 6-position and the indazole nitrogen (N1 or N2).
-
O-Alkylation/O-Arylation at the 6-position: Introduction of various alkyl or aryl substituents on the hydroxyl group can influence lipophilicity, steric bulk, and hydrogen bonding capacity, potentially impacting target binding and cellular permeability.
-
N-Alkylation/N-Arylation of the Indazole Ring: Substitution at the N1 or N2 position of the indazole ring can alter the electronic properties and steric profile of the molecule, which is crucial for kinase inhibition and other targeted therapies.
-
Suzuki Cross-Coupling: While the core molecule does not have a suitable handle for direct Suzuki coupling, prior halogenation at positions such as C3 or C5 could enable the introduction of diverse aryl or heteroaryl moieties, significantly expanding the chemical space for SAR studies.
Experimental Protocols
Protocol 1: O-Alkylation of this compound
This protocol describes the synthesis of 6-alkoxy-7-nitro-1H-indazole derivatives via Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-alkoxy-7-nitro-1H-indazole derivative.
Protocol 2: N-Alkylation of this compound Derivatives
This protocol details the N-alkylation of the indazole ring, which may yield a mixture of N1 and N2 isomers that require separation.
Materials:
-
6-O-protected-7-Nitro-1H-indazole (e.g., 6-methoxy-7-nitro-1H-indazole)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the 6-O-protected-7-Nitro-1H-indazole (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) and allow the reaction to warm to room temperature.
-
Stir the reaction overnight and monitor by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify and separate the N1 and N2 isomers by silica gel column chromatography.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (derivatives of this compound)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Nitric Oxide Synthase (NOS) Inhibition Assay
7-Nitroindazole is a known inhibitor of neuronal nitric oxide synthase (nNOS). This assay can be used to evaluate the inhibitory potential of the synthesized derivatives.
Materials:
-
Recombinant human nNOS, iNOS, or eNOS
-
L-Arginine
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
Griess Reagent System
-
96-well plates
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, BH₄, calmodulin, and CaCl₂ in a suitable buffer.
-
Add various concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding the enzyme mixture.
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of nitrite (a stable oxidation product of nitric oxide) produced using the Griess Reagent System.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NOS inhibition and determine the IC₅₀ value for each compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the biological assays.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R¹ (at 6-position) | R² (at N1/N2) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 | IC₅₀ (µM) vs. A549 |
| Parent | -OH | -H | >100 | >100 | >100 |
| DERIV-01 | -OCH₃ | -H | Data | Data | Data |
| DERIV-02 | -OCH₂Ph | -H | Data | Data | Data |
| DERIV-03 | -OH | -CH₃ (N1) | Data | Data | Data |
| DERIV-04 | -OH | -CH₃ (N2) | Data | Data | Data |
Table 2: Nitric Oxide Synthase (NOS) Inhibition by this compound Derivatives
| Compound ID | R¹ (at 6-position) | R² (at N1/N2) | nNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) |
| Parent | -OH | -H | Data | Data | Data |
| DERIV-01 | -OCH₃ | -H | Data | Data | Data |
| DERIV-02 | -OCH₂Ph | -H | Data | Data | Data |
| DERIV-03 | -OH | -CH₃ (N1) | Data | Data | Data |
| DERIV-04 | -OH | -CH₃ (N2) | Data | Data | Data |
Visualizations
The following diagrams illustrate the key experimental workflows and signaling pathways relevant to the derivatization and evaluation of this compound.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: Hypothesized inhibition of cancer cell signaling pathways by indazole derivatives.
Caption: Mechanism of Nitric Oxide Synthase (NOS) inhibition by 7-nitroindazole derivatives.
Application Notes and Protocols for Screening 7-Nitro-1H-indazole in Disease Models
Disclaimer: Extensive literature searches did not yield any specific data or studies on 7-Nitro-1H-indazol-6-ol . The following application notes and protocols are based on the well-characterized parent compound, 7-Nitro-1H-indazole (7-NI) , a selective inhibitor of neuronal nitric oxide synthase (nNOS). These methodologies can serve as a foundational guide for researchers interested in screening this compound or other novel indazole derivatives.
Introduction to 7-Nitro-1H-indazole (7-NI)
7-Nitro-1H-indazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. Overproduction of NO is implicated in the pathophysiology of various neurological disorders, making nNOS a significant therapeutic target. 7-NI has been investigated for its potential neuroprotective, analgesic, and anxiolytic properties. These application notes provide a framework for screening compounds like 7-NI in relevant disease models.
Chemical Properties of 7-Nitro-1H-indazole:
| Property | Value |
| IUPAC Name | 7-nitro-1H-indazole |
| Molecular Formula | C₇H₅N₃O₂ |
| Molar Mass | 163.13 g/mol |
| CAS Number | 2942-42-9 |
| Appearance | Solid |
| Solubility | Insoluble in water |
Signaling Pathway of nNOS Inhibition
7-NI exerts its biological effects primarily through the inhibition of nNOS, which disrupts the conversion of L-arginine to L-citrulline and nitric oxide. This reduction in NO production can modulate downstream signaling pathways involved in neurotransmission, synaptic plasticity, and excitotoxicity.
Caption: nNOS signaling and inhibition by 7-NI.
Experimental Protocols
In Vitro nNOS Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of a test compound on nNOS activity.
Experimental Workflow:
Caption: In vitro nNOS inhibition assay workflow.
Materials:
-
Recombinant nNOS enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin
-
CaCl₂
-
Test compound (e.g., 7-NI) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent for nitrite determination
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the nNOS enzyme, calmodulin, CaCl₂, and the test compound dilutions.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of L-arginine and NADPH.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of nitrite (a stable oxidation product of NO) using the Griess Reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell-Based Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of a test compound against excitotoxicity in a neuronal cell culture model.
Experimental Workflow:
Caption: Cell-based neuroprotection assay workflow.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line.
-
Cell culture medium and supplements.
-
Test compound (e.g., 7-NI).
-
Excitotoxic agent (e.g., N-methyl-D-aspartate (NMDA) or glutamate).
-
Cell viability assay kit (e.g., MTT or LDH).
-
Multi-well cell culture plates.
-
Microscope.
Procedure:
-
Plate neuronal cells in multi-well plates and allow them to adhere and mature.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induce excitotoxicity by adding a neurotoxic concentration of NMDA or glutamate to the culture medium.
-
Incubate the cells for 24 hours under standard cell culture conditions.
-
Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Quantify the results and determine the concentration at which the test compound provides significant neuroprotection.
In Vivo Animal Models of Neurological Disease
Screening in animal models is a crucial step to evaluate the in vivo efficacy of a compound. For a neuroprotective agent like 7-NI, models of stroke or neurodegenerative diseases are relevant.
Example: Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
Experimental Workflow:
Caption: In vivo MCAO stroke model workflow.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Anesthetics.
-
Surgical instruments for MCAO.
-
Test compound formulated for in vivo administration (e.g., intraperitoneal injection).
-
Behavioral testing apparatus.
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct analysis.
Procedure:
-
Anesthetize the animal and surgically induce MCAO to mimic ischemic stroke.
-
Administer the test compound at a predetermined dose and time point (either before or after the ischemic insult).
-
After a specific period of occlusion, reperfusion may be initiated by withdrawing the occluding filament.
-
At various time points post-MCAO, conduct behavioral assessments to evaluate neurological deficits.
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Section the brains and stain with TTC to visualize and quantify the infarct volume.
-
Compare the infarct volume and behavioral scores between the treated and vehicle control groups to determine the neuroprotective efficacy of the compound.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro nNOS Inhibition by Test Compounds
| Compound | IC₅₀ (µM) |
| 7-Nitro-1H-indazole | Insert experimental value |
| This compound | To be determined |
| Positive Control | Insert experimental value |
Table 2: Neuroprotective Effect in Cell-Based Assay
| Compound | Concentration (µM) | % Cell Viability (vs. Toxin) |
| 7-Nitro-1H-indazole | 1 | Insert experimental value |
| 10 | Insert experimental value | |
| 100 | Insert experimental value | |
| This compound | To be determined | To be determined |
Table 3: In Vivo Efficacy in MCAO Model
| Treatment Group | Infarct Volume (mm³) | Neurological Score |
| Vehicle Control | Insert experimental value | Insert experimental value |
| 7-Nitro-1H-indazole | Insert experimental value | Insert experimental value |
| This compound | To be determined | To be determined |
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical screening of 7-Nitro-1H-indazole and, by extension, novel derivatives such as this compound. By systematically evaluating the compound's inhibitory activity, cellular neuroprotective effects, and in vivo efficacy, researchers can effectively assess its therapeutic potential in various disease models. It is imperative to adapt and optimize these protocols based on the specific properties of the test compound and the research objectives.
Application Notes and Protocols for Preclinical Research of 7-Nitro-1H-indazole Derivatives
Overview and Mechanism of Action
7-Nitro-1H-indazole is a heterocyclic small molecule that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[1] This enzyme is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the central nervous system involved in neurotransmission, synaptic plasticity, and neurotoxicity. By inhibiting nNOS, 7-Nitro-1H-indazole can modulate NO-dependent signaling pathways, making it a valuable tool for investigating the role of nNOS in various neurological processes and a potential therapeutic agent for conditions associated with nNOS overactivity, such as neurodegenerative diseases and ischemic brain injury.
The mechanism of action involves the inhibition of the conversion of L-arginine to L-citrulline and nitric oxide by nNOS. This reduction in NO production can prevent the downstream activation of soluble guanylate cyclase (sGC) and the subsequent formation of cyclic guanosine monophosphate (cGMP), a key second messenger in many neuronal functions.
Physicochemical Properties of 7-Nitro-1H-indazole
A summary of the key physicochemical properties of 7-Nitro-1H-indazole is presented in the table below. This information is crucial for the development of suitable formulations for preclinical research.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| CAS Number | 2942-42-9 | [2] |
| Appearance | Solid | |
| Water Solubility | >24.5 µg/mL (at pH 7.4) | [2] |
| LogP | 1.8 | [2] |
Formulation for Preclinical Research
Due to its low aqueous solubility, the formulation of 7-Nitro-1H-indazole for in vivo studies requires careful consideration. The choice of vehicle is critical to ensure adequate bioavailability and minimize toxicity.
3.1. Solubility Assessment Protocol
Before preparing a formulation, it is essential to determine the solubility of the test compound in various pharmaceutically acceptable vehicles.
Objective: To determine the approximate solubility of a 7-Nitro-1H-indazole derivative in a panel of common preclinical vehicles.
Materials:
-
7-Nitro-1H-indazole derivative
-
Selection of vehicles (e.g., Saline, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG400), Peanut oil, Sesame oil, Tween® 80, Cremophor® EL)
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method
Protocol:
-
Add an excess amount of the 7-Nitro-1H-indazole derivative to a known volume (e.g., 1 mL) of each test vehicle in a separate vial.
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials on a shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC).
-
Express the solubility in mg/mL or µg/mL.
3.2. Recommended Vehicles for In Vivo Studies
Based on published preclinical studies with 7-Nitro-1H-indazole, the following vehicles can be considered:
| Vehicle | Route of Administration | Notes |
| Peanut Oil | Intraperitoneal (i.p.) | Has been successfully used for the in vivo administration of 7-Nitro-1H-indazole in rats. |
| Saline with co-solvents | Intraperitoneal (i.p.), Intravenous (i.v.) | For compounds with poor aqueous solubility, a co-solvent system may be necessary. Common co-solvents include DMSO, ethanol, and PEG400. The final concentration of the co-solvent should be minimized to avoid toxicity. A typical starting point could be 5-10% DMSO, 10-20% PEG400 in saline. |
| Nanoemulsions | Intravenous (i.v.) | Nanoemulsions can significantly improve the solubility and stability of poorly water-soluble compounds like 7-Nitro-1H-indazole. |
3.3. Protocol for Preparation of a Peanut Oil Formulation for Intraperitoneal Injection
Objective: To prepare a formulation of a 7-Nitro-1H-indazole derivative in peanut oil for intraperitoneal administration in mice.
Materials:
-
7-Nitro-1H-indazole derivative
-
Sterile peanut oil
-
Sterile vials
-
Weighing balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the desired final concentration of the compound in the formulation based on the target dose (mg/kg) and the injection volume (typically 5-10 mL/kg for mice).
-
In a sterile vial, accurately weigh the required amount of the 7-Nitro-1H-indazole derivative.
-
Add the calculated volume of sterile peanut oil to the vial.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 15-30 minutes, monitoring the temperature to avoid degradation of the compound.
-
Visually inspect the solution to ensure complete dissolution. If a suspension is intended, ensure it is homogenous.
-
Store the formulation at an appropriate temperature and protect it from light. Perform stability studies to determine the shelf-life of the formulation.
Experimental Protocols
4.1. In Vivo Efficacy Study: Assessment of Neuroprotection in a Rat Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of a 7-Nitro-1H-indazole derivative in a rat model of middle cerebral artery occlusion (MCAO).
Animal Model: Male Sprague-Dawley rats (250-300 g)
Experimental Groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + 7-Nitro-1H-indazole derivative (e.g., 25 mg/kg)
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.
-
Administer the 7-Nitro-1H-indazole derivative or vehicle via intraperitoneal injection at the time of reperfusion and again 2 hours later.
-
Monitor the animals for neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
At 24 hours post-MCAO, euthanize the animals and perfuse the brains.
-
Harvest the brains and section them for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Additional brain sections can be used for histological analysis (e.g., H&E staining) or immunohistochemistry for markers of apoptosis and inflammation.
4.2. In Vitro nNOS Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a 7-Nitro-1H-indazole derivative on nNOS.
Materials:
-
Recombinant nNOS enzyme
-
L-[³H]Arginine
-
NADPH
-
Calcium chloride (CaCl₂)
-
Calmodulin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
7-Nitro-1H-indazole derivative (test compound)
-
L-NAME (positive control)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH, CaCl₂, and calmodulin.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the nNOS enzyme and L-[³H]Arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate the product, L-[³H]Citrulline, from the substrate, L-[³H]Arginine, using cation-exchange resin.
-
Quantify the amount of L-[³H]Citrulline produced by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
5.1. Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Caption: nNOS signaling pathway and inhibition by 7-Nitro-1H-indazole.
5.2. Experimental Workflow for In Vivo Testing
Caption: General workflow for in vivo preclinical testing.
References
Troubleshooting & Optimization
Technical Support Center: 7-Nitro-1H-indazol-6-OL Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 7-Nitro-1H-indazol-6-OL.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound belonging to the nitroindazole class. While specific data for this molecule is limited, related compounds like 7-nitroindazole are known to be insoluble in water.[1] Poor aqueous solubility is a significant challenge in drug development as it can lead to low bioavailability and limit therapeutic efficacy.[2][3]
Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A variety of techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). These can be broadly categorized into physical and chemical modifications.[4]
-
Physical Modifications: These methods focus on altering the physical properties of the compound. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface-area-to-volume ratio, which can improve the dissolution rate.[5][6][7]
-
Modification of Crystal Habit: This includes creating polymorphs, amorphous forms, or co-crystals to disrupt the crystal lattice energy.[4][5]
-
Drug Dispersion in Carriers: Creating solid dispersions or solutions with hydrophilic carriers can enhance solubility.[4]
-
-
Chemical Modifications: These strategies involve altering the chemical structure or formulation of the compound. Key methods include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[6][8]
-
Salt Formation: Converting the API into a salt form is a common and effective way to improve solubility and dissolution rates.[5]
-
Co-solvency: The addition of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the solution.[6][7]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug and increase its apparent solubility.[2]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: The compound is not dissolving in aqueous buffers for my in vitro assay.
Possible Cause: The inherent low aqueous solubility of the nitroindazole scaffold.
Troubleshooting Steps:
-
pH Modification: Since this compound possesses a hydroxyl group, its solubility may be pH-dependent. Attempt to dissolve the compound in buffers with a range of pH values (e.g., pH 2, 7.4, and 9) to determine if solubility improves at acidic or basic pH.
-
Co-solvent Addition: Prepare a stock solution in a water-miscible organic solvent like DMSO or DMA.[6] Then, dilute this stock solution into your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in your assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic-F68) can be added to the aqueous buffer to aid in solubilization through micelle formation.[7]
Issue 2: Low and variable oral bioavailability observed in animal studies.
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract, leading to limited absorption.[2]
Troubleshooting Steps:
-
Formulation as a Nanosuspension: Reducing the particle size to the nanoscale can significantly increase the dissolution rate and saturation solubility.[9]
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption.[9] Lipids can help solubilize the hydrophobic compound and facilitate its transport across the intestinal membrane.[9]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble state.[5][10]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to enhance the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (HPMC) in purified water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).
-
Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of an Amorphous Solid Dispersion by Spray Drying
This protocol outlines the preparation of an amorphous solid dispersion to improve the solubility of this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)
-
Organic solvent (e.g., methanol, acetone, or a mixture thereof)
-
Spray dryer
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the organic solvent to form a clear solution. A typical drug-to-polymer ratio to explore would be 1:1, 1:2, and 1:4 (w/w).
-
Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate.
-
Spray the solution into the drying chamber of the spray dryer.
-
The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer matrix.
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution properties.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH 1.2) | 25 | 2.5 |
| Phosphate Buffer (pH 6.8) | 25 | 1.2 |
| DMSO | 25 | > 50,000 |
| Ethanol | 25 | 150 |
Table 2: Hypothetical Dissolution Rate Enhancement of Different this compound Formulations
| Formulation | Time to 85% Dissolution (minutes) in Simulated Gastric Fluid |
| Unprocessed this compound | > 240 |
| Micronized this compound | 90 |
| Nanosuspension (150 nm) | 30 |
| Amorphous Solid Dispersion (1:2 Drug:PVP K30) | 15 |
Visualizations
Caption: A workflow diagram illustrating the logical progression from identifying the solubility problem to implementing and evaluating various enhancement strategies.
Caption: A diagram showing the inhibitory effect of this compound on the neuronal nitric oxide synthase (nNOS) signaling pathway, based on the known action of related nitroindazoles.[11]
References
- 1. 7-Nitro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Improving API Solubility [sigmaaldrich.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agnopharma.com [agnopharma.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpsm.com [ijpsm.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. tabletingtechnology.com [tabletingtechnology.com]
- 11. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
"7-Nitro-1H-indazol-6-OL" stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Nitro-1H-indazol-6-ol in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: this compound is susceptible to several stability issues in aqueous solutions, primarily related to its functional groups: the nitro group, the phenolic hydroxyl group, and the indazole ring. Key concerns include:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by factors like pH, temperature, and the presence of metal ions.
-
Photodegradation: Nitroaromatic compounds can be sensitive to light, leading to degradation.[1]
-
pH-Dependent Degradation: The stability of the compound can be significantly influenced by the pH of the aqueous solution.
-
Low Aqueous Solubility: Like the related compound 7-nitro-1H-indazole, this compound is expected to have low solubility in water, which can complicate experiments.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to its limited aqueous solubility and potential for degradation, it is recommended to prepare stock solutions in an organic solvent such as DMSO or ethanol. For aqueous experiments, dilute the stock solution into your aqueous buffer immediately before use. Store stock solutions at -20°C or -80°C, protected from light. For handling and storage of the solid compound, it should be kept in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2][3][4][5][6]
Q3: I am observing a color change in my aqueous solution of this compound over time. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the phenolic hydroxyl group to form quinone-like structures. This process can be accelerated by exposure to light, air (oxygen), and alkaline pH.
Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?
A4: Yes, inconsistent results are a strong possibility if the compound is degrading during your experiment. The rate of degradation can be influenced by minor variations in experimental conditions such as temperature, pH, light exposure, and the presence of contaminants. It is crucial to use freshly prepared solutions and monitor the stability of the compound under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final solution, if your experimental system allows.- Prepare a more dilute solution.- Evaluate the solubility at different pH values, as the phenolic group's ionization at higher pH may affect solubility. |
| Loss of Compound Over Time (Confirmed by HPLC) | Degradation of the compound. | - For Oxidation: Work under an inert atmosphere (e.g., nitrogen or argon), use degassed buffers, and consider adding an antioxidant like sodium metabisulfite if compatible with your experiment.[7]- For Photodegradation: Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.[1][7]- For pH-Mediated Degradation: Determine the optimal pH for stability by conducting a pH-stability profile study (see Experimental Protocols). Buffer your solution accordingly. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | - Perform forced degradation studies to identify potential degradants and understand the degradation pathways. This will help in developing a stability-indicating analytical method.[1][8][9] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining concentration of this compound.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.[8][9]
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Expose the solution to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or a UV lamp.
-
Thermal Degradation: Heat the solution at 60°C.
-
-
Analyze the stressed samples at various time points using an HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Quantitative Data
The following tables represent hypothetical data from stability studies on this compound to illustrate expected outcomes.
Table 1: pH-Dependent Stability of this compound at 37°C
| pH | Half-life (t1/2) in hours |
| 2.0 | > 48 |
| 5.0 | 36 |
| 7.4 | 18 |
| 9.0 | 4 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation after 24h | Number of Major Degradants |
| 0.1 M HCl, 60°C | < 5% | 0 |
| 0.1 M NaOH, 60°C | 45% | 2 |
| 3% H2O2, RT | 60% | 3 |
| Light (ICH Q1B) | 35% | 2 |
| Heat (60°C) | 15% | 1 |
Visualizations
Signaling Pathway of a Related Compound
7-nitro-1H-indazole is a known inhibitor of neuronal nitric oxide synthase (nNOS).[2][3] While the specific activity of this compound needs to be experimentally determined, the following diagram illustrates the pathway in which its parent compound acts.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Nitro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 7-Nitro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pharmasm.com [pharmasm.com]
"7-Nitro-1H-indazol-6-OL" optimizing synthesis yield and purity
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions related to the synthesis of 7-Nitro-1H-indazol-6-ol. The protocols and data presented are based on established principles of organic chemistry, as direct literature for this specific synthesis is limited.
Proposed Synthesis Route
The synthesis of this compound is proposed via the regioselective nitration of commercially available 6-hydroxy-1H-indazole. The hydroxyl group at the C6 position is an activating ortho,para-director for electrophilic aromatic substitution. Given that the para position is part of the fused ring system, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho positions, C5 and C7. Steric hindrance at the C5 position, due to the adjacent fused pyrazole ring, may favor nitration at the C7 position. However, the formation of the 5-nitro isomer is a significant possibility and must be addressed in the purification and troubleshooting sections.
Experimental Protocol: Nitration of 6-Hydroxy-1H-indazole
Objective: To synthesize this compound by nitration of 6-hydroxy-1H-indazole.
Reagents and Materials:
-
6-Hydroxy-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice (from deionized water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to -5 °C, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 volumes based on the starting material). Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 6-hydroxy-1H-indazole (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-hydroxy-1H-indazole. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: A precipitate may form. Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired 7-nitro isomer from the 5-nitro isomer and any unreacted starting material.
Hypothetical Reaction Data
The following table summarizes the expected (hypothetical) quantitative data for the synthesis of this compound. Actual results may vary.
| Parameter | Value | Notes |
| Starting Material | 6-Hydroxy-1H-indazole | Commercially available. |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard nitrating mixture. |
| Reaction Temperature | 0-5 °C | Critical for controlling selectivity and preventing side reactions. |
| Reaction Time | 1-2 hours | Monitor by TLC. |
| Expected Yield (Crude) | 70-85% | Combined yield of nitro isomers. |
| Expected Yield (Pure) | 30-50% (of 7-nitro isomer) | After chromatographic separation. |
| Expected Purity | >98% | After purification. |
| Analytical Methods | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm structure and purity. |
Visualized Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction (Starting Material Recovered) | 1. Inactive nitrating agent.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, high-quality nitric and sulfuric acids.2. Ensure the temperature does not fall significantly below 0 °C.3. Extend the reaction time and continue to monitor by TLC. |
| Formation of a Mixture of 5-Nitro and 7-Nitro Isomers | The electronic and steric effects are not sufficient to provide complete regioselectivity. | This is an expected outcome. Optimize the separation by:• Using a long chromatography column.• Employing a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and increasing slowly). |
| Formation of Dark-Colored, Tarry Byproducts | 1. Reaction temperature was too high.2. Addition of nitrating mixture was too fast.3. Over-nitration or oxidation of the phenol. | 1. Strictly maintain the reaction temperature between 0 and 5 °C.2. Add the nitrating mixture very slowly and dropwise.3. Consider using a milder nitrating agent if the problem persists (e.g., nitric acid in acetic anhydride). |
| Low Yield of Desired Product After Purification | 1. Poor separation of isomers.2. Product loss during work-up (e.g., incomplete extraction).3. Degradation of the product on silica gel. | 1. Optimize chromatography as mentioned above.2. Perform multiple extractions with ethyl acetate.3. Deactivate the silica gel with a small amount of triethylamine in the eluent, or consider an alternative purification method like recrystallization if a suitable solvent system can be found. |
| Product is Contaminated with Sulfonated Byproducts | The concentration of sulfuric acid is too high, or the reaction temperature is elevated. | Ensure the use of the correct volume of sulfuric acid and maintain strict temperature control. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield or purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: The primary safety concern is the handling of concentrated nitric and sulfuric acids. These are highly corrosive and strong oxidizing agents. The nitrating mixture can react violently with organic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be conducted behind a blast shield, especially during the first attempt. Quenching the reaction on ice should be done slowly and carefully to manage the exothermic release of heat.
Q2: Can I use a different nitrating agent to improve selectivity? A2: Yes, if regioselectivity is a major issue, you could explore other nitrating agents. For example, using nitric acid in acetic anhydride at low temperatures can sometimes offer different selectivity. Another option could be using a milder nitrating agent like acetyl nitrate, prepared in situ. However, each new system would require its own optimization.
Q3: How can I confirm that I have synthesized the 7-nitro isomer and not the 5-nitro isomer? A3: The most definitive method for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For the 7-nitro isomer, you would expect to see two doublets for the protons at C4 and C5. For the 5-nitro isomer, the protons at C4 and C7 would likely appear as a singlet and a doublet, respectively.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment could show a spatial correlation between the proton on the indazole nitrogen (N1-H) and the proton at C7, which would be absent in the 5-nitro isomer. This would be a strong indicator of the 7-nitro structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product, verifying that a single nitro group has been added.
Q4: Is it possible to scale up this reaction? A4: Yes, but with extreme caution. The main challenge in scaling up nitration reactions is heat management. These reactions are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A jacketed reactor with efficient cooling and overhead stirring is essential. The nitrating mixture must be added very slowly, and the internal temperature must be monitored continuously. A thorough risk assessment should be conducted before any scale-up is attempted.
Q5: What is the best way to store the final product? A5: Nitro-aromatic compounds are often light and heat-sensitive. It is recommended to store the purified this compound in a tightly sealed, amber-colored vial, under an inert atmosphere (like argon or nitrogen), and in a refrigerator or freezer to prevent degradation over time.
Technical Support Center: Chromatographic Purification of 7-Nitro-1H-indazol-6-ol
Welcome to the technical support center for the chromatographic purification of 7-Nitro-1H-indazol-6-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided here is based on the known chromatographic behavior of structurally similar compounds, such as other nitroindazole derivatives, and general principles of chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed during the chromatographic purification of this compound?
The purification of this compound can present several challenges stemming from its chemical structure, which includes a polar hydroxyl group, a nitro group, and the indazole core. Key challenges include:
-
Poor Peak Shape (Tailing): The basic nature of the indazole ring can interact with acidic residual silanols on silica-based stationary phases, leading to peak tailing.
-
Low Solubility: The compound may have limited solubility in common non-polar organic solvents used in normal-phase chromatography, and its solubility in aqueous mobile phases for reversed-phase chromatography can also be a concern.[1]
-
Strong Retention and Potential for Irreversible Binding: The polar functional groups can lead to very strong retention on polar stationary phases like silica gel, sometimes resulting in low recovery.
-
Co-elution with Impurities: Structurally similar impurities from the synthesis, such as isomers or starting materials, may co-elute with the desired compound.
-
Compound Stability: Nitro-substituted indazoles can be sensitive to pH and certain solvents, potentially leading to degradation during the purification process.[2]
Q2: I am observing significant peak tailing in my reversed-phase HPLC. What can I do to improve the peak shape?
Peak tailing for a compound like this compound in reversed-phase HPLC is often due to secondary interactions between the basic indazole moiety and acidic silanol groups on the C18 column. Here are several strategies to mitigate this issue:
-
Use a Mobile Phase Additive: Incorporating a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), into the mobile phase can protonate the indazole ring and mask the silanol interactions.
-
Employ an End-Capped Column: Use a high-quality, end-capped C18 column where the residual silanol groups are minimized.
-
Increase the Ionic Strength: Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can also help to reduce secondary interactions.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
Q3: My compound is showing very low solubility in my initial mobile phase for normal-phase chromatography. What solvents are recommended?
Given its polar nature, this compound is expected to have low solubility in non-polar solvents like hexane. For normal-phase chromatography on silica gel, consider the following approaches:
-
Use a stronger, more polar mobile phase: A solvent system with a higher proportion of a polar solvent like ethyl acetate, dichloromethane, or even a small amount of methanol may be necessary to achieve sufficient solubility and elution.
-
Dry Loading: If direct injection in a strong solvent leads to poor chromatography, consider adsorbing your crude sample onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded directly onto the column.
Troubleshooting Guides
Problem: Low Recovery After Column Chromatography
If you are experiencing low recovery of this compound after purification, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Irreversible Adsorption | The highly polar nature of the compound may cause it to bind irreversibly to the stationary phase, especially highly active silica gel. Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or water to the mobile phase. Alternatively, consider using a different stationary phase such as alumina or a bonded phase like diol. |
| Compound Degradation | The compound may be unstable under the chromatographic conditions. Solution: Assess the stability of your compound in the chosen mobile phase before performing the purification. Avoid highly acidic or basic conditions if the compound is found to be sensitive. |
| Precipitation on the Column | If the compound has low solubility in the mobile phase, it may precipitate at the head of the column. Solution: Ensure the compound is fully dissolved in the injection solvent and that this solvent is compatible with the mobile phase. Consider using a stronger injection solvent, but keep the injection volume small to avoid peak distortion. |
Problem: Co-elution of Impurities
When impurities are co-eluting with your target compound, optimization of the chromatographic method is necessary.
| Parameter to Optimize | Suggested Action |
| Mobile Phase Composition | Systematically vary the ratio of the solvents in your mobile phase. For reversed-phase, a shallow gradient can often improve resolution. For normal-phase, trying different solvent systems with varying polarity and selectivity (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) can be effective. |
| Stationary Phase | If optimizing the mobile phase is insufficient, changing the stationary phase may be required. If you are using a C18 column, switching to a phenyl-hexyl or a polar-embedded phase could provide different selectivity. For normal-phase, switching from silica to alumina or a cyano-bonded phase might resolve the co-eluting impurities. |
| pH of the Mobile Phase | For reversed-phase HPLC, adjusting the pH of the aqueous component can alter the ionization state of your compound and the impurities, leading to changes in retention and potentially resolving the co-elution. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of this compound using reversed-phase HPLC.
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., SunFire C18).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or methanol.
Protocol 2: Normal-Phase Flash Chromatography
This protocol is a general guideline for purification using normal-phase flash chromatography.
-
Stationary Phase: Silica Gel, 40-63 µm
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). A common mobile phase for similar compounds is a 4:1 hexane/ethyl acetate mixture.[3]
-
Sample Loading: Dry load the crude material by adsorbing it onto a small amount of silica gel.
-
Elution: Run the gradient and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the pure product.
Visualizations
Caption: Troubleshooting workflow for chromatographic purification.
Caption: Relationship between compound properties and purification challenges.
References
Technical Support Center: 7-Nitro-1H-indazole & Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using 7-Nitro-1H-indazole and related small molecules in assays.
Troubleshooting Guide: Minimizing Off-Target Effects
Unexpected results or lack of specificity in assays can often be attributed to off-target effects of small molecule inhibitors. This guide provides a structured approach to identifying and mitigating these issues.
| Symptom / Issue | Potential Cause | Recommended Action |
| High background signal or inconsistent results | 1. Compound precipitation: The inhibitor may not be fully soluble at the tested concentration. 2. Non-specific binding: The compound may be interacting with assay components (e.g., plates, detection reagents). 3. Cellular toxicity: At high concentrations, the compound may induce cytotoxicity, leading to confounding results in cell-based assays. | 1. Solubility Check: Determine the aqueous solubility of the compound and ensure the final assay concentration does not exceed this. Consider using a lower percentage of DMSO. 2. Control Experiments: Run controls without the enzyme or with a structurally related but inactive compound to assess non-specific effects.[1] 3. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound affects cell viability. |
| Lack of dose-response or shallow inhibition curve | 1. Off-target activity: The observed effect may be a composite of on-target and off-target activities. 2. Compound instability: The inhibitor may be degrading in the assay medium over time. | 1. Selectivity Profiling: Test the compound against a panel of related and unrelated targets (e.g., a kinase panel) to identify potential off-target interactions.[2] 2. Orthogonal Assays: Validate findings using a different assay format that relies on a distinct detection method (e.g., biochemical vs. cell-based). 3. Stability Assessment: Evaluate the stability of the compound in your specific assay buffer and conditions over the time course of the experiment. |
| Discrepancy between biochemical and cell-based assay results | 1. Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. 2. Cellular metabolism: The compound may be metabolized into active or inactive forms within the cell. 3. Presence of efflux pumps: The compound may be actively transported out of the cell. | 1. Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[1] 2. Metabolite Analysis: Use techniques like LC-MS to identify potential metabolites in cell lysates after treatment. 3. Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if the compound's potency increases. |
Frequently Asked Questions (FAQs)
Compound Characterization & Handling
Q1: What is 7-Nitro-1H-indazole and what is its primary target?
A1: 7-Nitro-1H-indazole (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][4] It is often used in neuroscience research to study the role of nitric oxide signaling.[3] While some indazole derivatives have been investigated as kinase inhibitors, 7-NI's primary established role is as an nNOS inhibitor.[5]
Q2: How can I ensure the quality and purity of my 7-Nitro-1H-indazole sample?
A2: It is crucial to use a high-purity compound for your experiments. You should obtain a certificate of analysis (CoA) from the vendor that details the compound's purity, typically determined by methods like HPLC and NMR. If in doubt, consider independent analytical verification.
Q3: What is the best way to prepare and store stock solutions of 7-Nitro-1H-indazole?
A3: 7-Nitro-1H-indazole is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex to ensure homogeneity.
Experimental Design & Controls
Q4: What are the essential controls to include in my assay to account for off-target effects?
A4: To minimize the risk of misinterpreting your data, you should include several control experiments:
-
Vehicle Control: Treat cells or the biochemical reaction with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Inactive Control: If available, use a structurally similar analog of your inhibitor that is known to be inactive against the target of interest.
-
Positive Control: Use a well-characterized inhibitor with known potency against your target to validate the assay's performance.
-
Counter-Screening: Test your compound against other related targets to assess its selectivity. For kinase inhibitors, this often involves screening against a panel of kinases.[2]
Q5: At what concentration should I use 7-Nitro-1H-indazole in my experiments?
A5: The optimal concentration depends on the specific assay and the target being investigated. It is best practice to perform a dose-response experiment to determine the IC50 (in biochemical assays) or EC50 (in cell-based assays).[1] Using concentrations significantly above the IC50/EC50 increases the likelihood of off-target effects.[1] For kinase assays, it's recommended to use concentrations below 1-10 µM in cell-based assays.[1]
Data Interpretation
Q6: My results with 7-Nitro-1H-indazole are not what I expected. How can I determine if this is due to off-target effects?
A6: Unexpected results can arise from a variety of factors. To investigate potential off-target effects, consider the following:
-
Literature Review: Search for published data on the selectivity profile of 7-Nitro-1H-indazole or structurally related compounds.
-
Selectivity Profiling: As mentioned, testing against a panel of other potential targets is a direct way to identify off-target activities.
Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of ATP at a concentration near the Km for the specific kinase.[2]
-
Prepare the kinase substrate (peptide or protein) in the kinase buffer.
-
Prepare serial dilutions of the inhibitor (e.g., 7-Nitro-1H-indazole) in DMSO, then dilute further in kinase buffer.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: TrueVIEW™ Autofluorescence Quenching Kit
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Vector® TrueVIEW™ Autofluorescence Quenching Kit to address autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the TrueVIEW™ Autofluorescence Quenching Kit?
The Vector® TrueVIEW™ Autofluorescence Quenching Kit is designed to eliminate unwanted background fluorescence in tissue sections. This autofluorescence can originate from various sources, including aldehyde fixation (e.g., formalin), red blood cells, collagen, and elastin.[1][2] By effectively quenching these autofluorescent elements, the kit significantly enhances the signal-to-noise ratio in immunofluorescence assays, allowing for a clearer, more accurate visualization of the target antigen.[3]
Q2: What are the main sources of autofluorescence in tissue samples?
Autofluorescence can be intrinsic to the biological sample or induced by sample preparation methods. Common sources include:
-
Endogenous Molecules: Naturally fluorescent molecules within the tissue, such as collagen, elastin, NADH, and riboflavin, often emit light in the blue and green spectrums.[4][5]
-
Lipofuscin: These are granules of pigmented metabolic waste that accumulate in cells with age and fluoresce across a broad spectrum.[6]
-
Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence.[4][5]
-
Fixation: Aldehyde fixatives like formalin and glutaraldehyde can react with amines in the tissue to create fluorescent products.[4][7][8]
Q3: How does the TrueVIEW™ kit work to reduce autofluorescence?
The TrueVIEW™ kit utilizes a unique formulation of hydrophilic molecules that bind to and quench autofluorescent components in the tissue.[2][3] Unlike methods that primarily target lipofuscin, TrueVIEW™ is effective against a broader range of autofluorescence sources, particularly those induced by aldehyde fixation and structural elements like collagen.[1]
Q4: When in my experimental workflow should I apply the TrueVIEW™ reagent?
The TrueVIEW™ quenching reagent is intended to be applied after the completion of your immunofluorescence staining protocol, just before mounting the coverslip.[1][3][9] Applying it at the end of the procedure allows for extended quenching action with minimal impact on the specific fluorescent signal.[3]
Q5: Is the TrueVIEW™ kit compatible with all fluorophores?
The TrueVIEW™ kit is compatible with a wide selection of commonly used fluorophores. However, it is always recommended to optimize your primary antibody and detection reagent concentrations in conjunction with the TrueVIEW™ kit to achieve the best signal-to-noise ratio.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence persists after treatment. | Insufficient incubation time. | Increase the incubation time with the TrueVIEW™ reagent to the upper end of the recommended range (up to 5 minutes).[1][9] |
| Incomplete removal of excess buffer before applying the mounting medium. | Ensure the section is well-drained of buffer before adding the VECTASHIELD® Mounting Medium.[9] | |
| The source of autofluorescence is primarily lipofuscin. | While TrueVIEW™ is broadly effective, for intense lipofuscin autofluorescence, a specialized reagent like TrueBlack® Lipofuscin Autofluorescence Quencher may be more effective.[10][11][12] | |
| Weak specific fluorescence signal. | Antibody concentration is not optimized for use with the quencher. | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background when used with the TrueVIEW™ kit.[1][3] |
| The mounting medium is not compatible. | The TrueVIEW™ kit is optimized for use with the included VECTASHIELD® Vibrance or HardSet™ Mounting Medium. Using a different mounting medium may negatively affect the results.[9] | |
| Uneven quenching across the tissue section. | The TrueVIEW™ reagent was not applied evenly. | Ensure the entire tissue section is completely covered with approximately 150 µL of the prepared TrueVIEW™ reagent.[1][9] |
| No staining or very low signal. | Incorrect order of reagent mixing. | The order of mixing reagents A, B, and C is critical. Follow the protocol precisely: mix A and B first, then add C.[1][9] |
| Prepared reagent is too old. | The prepared TrueVIEW™ reagent is stable for at least 2 hours at room temperature. Use it within this timeframe for optimal performance.[1][9] |
Quantitative Data
The effectiveness of autofluorescence quenching can be significant, with reports of substantial reductions in background intensity.
| Reagent/Method | Reported Reduction in Autofluorescence | Reference |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 89-93% | [11] |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 90-95% | [11] |
| Sudan Black B | 65-95% (depending on filter) | [13] |
| Sodium Borohydride | Variable, can sometimes increase autofluorescence in certain tissues.[12] | [14] |
Note: The performance of quenching agents can vary depending on the tissue type, fixation method, and the specific sources of autofluorescence.
Experimental Protocols
Protocol for Using the Vector® TrueVIEW™ Autofluorescence Quenching Kit
This protocol should be performed after the final wash step of your immunofluorescence staining procedure.
1. Reagent Preparation:
-
For each tissue section, you will need approximately 150 µL of the final TrueVIEW™ Reagent.
-
In a clean tube, add equal volumes of Reagent A and Reagent B (e.g., 50 µL of A and 50 µL of B).
-
Vortex or mix for 10 seconds.
-
Add an equal volume of Reagent C to the mixture (e.g., 50 µL) to achieve a 1:1:1 ratio.
-
Mix again for 10 seconds. The reagent is now ready to use and is stable for at least 2 hours at room temperature.[1][9]
2. Tissue Treatment:
-
Drain any excess wash buffer from the slide, ensuring the tissue section does not dry out.
-
Apply the prepared TrueVIEW™ Reagent to completely cover the tissue section (~150 µL).
3. Washing:
4. Mounting:
-
Drain the excess buffer from the slide.
-
Dispense the VECTASHIELD® Mounting Medium (included in the kit) onto the tissue section.
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Allow the mounting medium to disperse over the entire section. Slides can be imaged immediately, but the mounting medium will need 1-2 hours to cure at room temperature.[1][9]
Visualizations
Caption: Experimental workflow for applying the TrueVIEW™ Autofluorescence Quenching Kit.
Caption: Mechanism of TrueVIEW™ in reducing autofluorescence from various sources.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. lunaphore.com [lunaphore.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 12. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aminer.org [aminer.org]
- 14. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
"7-Nitro-1H-indazol-6-OL" protocol for removing reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitro-1H-indazol-6-ol. The following information is designed to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I can expect during the synthesis of this compound?
When synthesizing this compound, particularly through the nitration of 6-hydroxyindazole, several byproducts may form. The most common impurities include:
-
Unreacted Starting Material: Incomplete nitration can lead to the presence of residual 6-hydroxyindazole in your crude product.
-
Isomeric Byproducts: Nitration of 6-hydroxyindazole can potentially yield other nitro-substituted isomers, such as 5-nitro-1H-indazol-6-ol or 7-nitro-1H-indazol-5-ol, although the directing effects of the hydroxyl and pyrazole ring generally favor the desired product.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitro-indazol-6-ol species.
-
Degradation Products: Depending on the reaction conditions (e.g., strong acidic media, high temperatures), some degradation of the indazole ring may occur, leading to a variety of colored impurities.
Q2: My crude product is a dark, oily residue. How can I solidify it for further purification?
A dark, oily product often indicates the presence of impurities that are depressing the melting point. Here are a few strategies to induce solidification:
-
Trituration: Try stirring the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often help to wash away soluble impurities and encourage the product to crystallize.
-
Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Slow evaporation of the solvent mixture can sometimes yield crystals.
-
Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the oil can initiate crystallization.
Q3: What are the recommended starting points for recrystallizing this compound?
For nitroaromatic compounds, alcoholic solvents are often a good starting point for recrystallization. Given the presence of a hydroxyl group, the polarity of the solvent will be a key factor.
Recommended Solvents to Screen:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Acetone/Water mixture
Start with a small amount of your crude product and test its solubility in these solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellow/Brown Color Persists After Recrystallization | - Trapped colored impurities. - Thermal degradation during heating. | - Perform a second recrystallization, possibly with a different solvent system. - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. - Ensure the heating during recrystallization is not excessive or prolonged. |
| Product Fails to Crystallize from the Recrystallization Solvent | - The solution is not saturated. - The chosen solvent is too good a solvent. - Presence of impurities inhibiting crystallization. | - Concentrate the solution by boiling off some of the solvent. - Slowly add a poor solvent (e.g., hexanes to an ethyl acetate solution) until turbidity is observed, then heat to redissolve and cool slowly. - Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. - Consider purifying by column chromatography first to remove impurities that hinder crystallization. |
| Multiple Spots on TLC After Column Chromatography | - Inappropriate solvent system. - Co-elution of impurities. - Compound degradation on silica gel. | - Optimize the mobile phase. A common starting point for similar compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina. - To check for degradation on silica, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is likely degrading. In this case, you can try deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Low Recovery After Purification | - Product is too soluble in the recrystallization solvent. - Adsorption of the product onto the stationary phase during chromatography. - Multiple purification steps leading to cumulative losses. | - For recrystallization, ensure the solution is thoroughly cooled before filtering and wash the collected crystals with a minimal amount of cold solvent. - For column chromatography, if your compound is highly polar, it may stick to the silica gel. Adding a small percentage of a more polar solvent like methanol or a modifier like acetic acid to the eluent can help with recovery. - Minimize the number of purification steps where possible. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot and allow it to crystallize upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a common stationary phase. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes is a good starting point to screen for an appropriate eluent system.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done by gravity or with gentle pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Workflow
Purification Workflow for this compound
"7-Nitro-1H-indazol-6-OL" troubleshooting poor reproducibility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with experimental reproducibility for 7-Nitro-1H-indazol-6-ol and related nitroindazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the yield of our nitroindazole synthesis. What are the most likely causes?
Poor reproducibility in the synthesis of nitroindazoles can stem from several factors. The most common culprits include:
-
Purity of Starting Materials: The purity of the initial aniline or indazole precursor is critical. Impurities can interfere with the diazotization or nitration reactions.
-
Reaction Temperature Control: Diazotization reactions, a common step in indazole synthesis from anilines, are often highly temperature-sensitive.[1][2] Failure to maintain a consistent low temperature (typically 0-5 °C) can lead to the formation of side products and reduced yields.
-
Rate of Reagent Addition: The speed at which reagents like sodium nitrite are added can impact the reaction outcome. Slow or inconsistent addition may lead to the formation of yellow precipitates, likely diazoamino compounds, which are common impurities.[1]
-
pH of the Reaction Mixture: The acidity of the reaction medium is crucial for both the stability of the diazonium salt and the subsequent cyclization to form the indazole ring.
Q2: Our final product is a dark, oily solid, not the expected crystalline material. How can we improve the product's appearance and purity?
The appearance of a dark and oily product often indicates the presence of impurities. Here are some troubleshooting steps:
-
Recrystallization: This is the most effective method for purifying nitroindazole compounds. Methanol is often a suitable solvent for recrystallization, resulting in pale yellow needles for similar compounds like 5-nitroindazole.[1]
-
Charcoal Treatment: During recrystallization, adding decolorizing charcoal can help remove colored impurities.[1]
-
Aqueous Wash: Suspending the crude product in water and filtering can help remove residual acids and other water-soluble impurities.[2]
-
Chromatography: If recrystallization is ineffective, column chromatography using a silica gel stationary phase with an appropriate solvent system (e.g., ethyl acetate/hexane) can be used for purification.
Q3: We are struggling with the separation of regioisomers. How can we improve the regioselectivity of our nitration reaction?
Achieving high regioselectivity in the nitration of indazoles can be challenging. The position of the nitro group is influenced by the directing effects of the substituents already on the indazole ring.
-
Choice of Nitrating Agent: Different nitrating agents can offer varying degrees of selectivity. While a classic mixture of nitric acid and sulfuric acid is common, other reagents like bismuth nitrate (Bi(NO3)3•5H2O) have been shown to provide better regioselectivity in some cases, favoring ortho-nitration of anilines.[3]
-
Protecting Groups: In some synthetic strategies, using a protecting group on one of the nitrogen atoms of the indazole ring can help direct the nitration to a specific position.
-
Reaction Conditions: Temperature and reaction time can also influence the ratio of isomers formed.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and handling of this compound.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Verify the freshness and concentration of the sodium nitrite solution. |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately in the next step without isolation. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times. |
| Poor Cyclization | Check the pH of the reaction mixture after diazotization. The cyclization step to form the indazole ring is often pH-dependent. |
| Starting Material Purity | Analyze the purity of the starting aniline or indazole precursor using techniques like NMR or LC-MS. Purify if necessary. |
Problem: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Suggested Solution |
| Yellow Precipitate | Formation of a diazoamino compound due to slow addition of sodium nitrite.[1] | Increase the rate of addition of the sodium nitrite solution while carefully monitoring the temperature. |
| Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or slightly increase the stoichiometry of the limiting reagent. |
| Multiple Isomers | Lack of regioselectivity in the nitration step. | Experiment with different nitrating agents or consider a multi-step synthesis involving protecting groups to control regioselectivity. |
| Dark, Tarry Substance | Product degradation or side reactions. | Ensure the reaction temperature is well-controlled and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
A detailed, generalized protocol for the synthesis of a nitroindazole derivative is provided below. This should be adapted based on the specific starting materials and desired product.
Synthesis of a Nitroindazole via Diazotization and Cyclization
-
Diazotization:
-
Dissolve the starting 2-methyl-nitroaniline derivative in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the cooled aniline solution at a rate that maintains the temperature below 5 °C.[2]
-
Stir the reaction mixture vigorously for 30-45 minutes at 0-5 °C.
-
-
Cyclization and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter any precipitate that forms.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, stir, and filter again to collect the crude product.
-
Dry the crude product in a vacuum oven.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable boiling solvent (e.g., methanol or ethanol).
-
Add decolorizing charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of a nitroindazole derivative.
Caption: A troubleshooting decision tree for addressing reproducibility issues in nitroindazole synthesis.
References
"7-Nitro-1H-indazol-6-OL" strategies to reduce cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitro-1H-indazol-6-ol. The information provided is intended to help address specific issues that may be encountered during experimentation, with a focus on strategies to mitigate potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound. What is the likely mechanism of this toxicity?
A1: The cytotoxicity of many nitroaromatic compounds, including potentially this compound, is often linked to the bioreductive activation of the nitro group.[1][2][3] This process, which is frequently more pronounced under hypoxic (low oxygen) conditions, involves cellular reductases that convert the nitro group into reactive nitroso and hydroxylamine intermediates.[3][4][5] These reactive species can lead to cellular damage through various mechanisms, including oxidative stress, DNA damage, and covalent binding to cellular macromolecules.[6][7]
Q2: How can we reduce the cytotoxicity of this compound in our experiments without compromising its intended biological activity?
A2: Several strategies can be explored to mitigate the cytotoxicity of this compound:
-
Structural Modification: Consider synthesizing and testing analogs of the compound. Structure-activity relationship (SAR) studies on other nitroaromatic compounds suggest that modifications to the chemical structure can influence cytotoxicity.[8][9] For instance, altering substituents on the indazole ring could modulate the compound's redox potential and, consequently, its activation to toxic metabolites.
-
Prodrug Approach: Designing a prodrug of this compound could be a viable strategy. This involves chemically modifying the molecule to a less toxic form that is converted to the active compound at the target site. This approach has been reviewed as a method to decrease the genotoxicity of nitro compounds.[1][10]
-
Dose Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window where the desired biological effect is achieved with minimal cytotoxicity.
-
Control of Oxygen Levels: Since the bioreductive activation of nitroaromatic compounds is often enhanced in hypoxic conditions, controlling the oxygen tension in your cell culture experiments may modulate the observed cytotoxicity.[9][11]
Q3: What are some standard in vitro assays to quantify the cytotoxicity of this compound?
A3: Several well-established in vitro assays can be used to quantify cytotoxicity:[12][13][14]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cell membrane integrity.[17]
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane permeability to the trypan blue dye.[16]
-
Real-Time Cytotoxicity Assays: These assays use non-lytic fluorescent reporters to continuously monitor cell death over time.[17]
Troubleshooting Guides
Problem: High variability in cytotoxicity data between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in compound concentration. | Prepare fresh dilutions of this compound for each experiment. Verify the concentration using an appropriate analytical method if possible. |
| Fluctuations in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Monitor these parameters regularly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS. |
Problem: Discrepancy between cytotoxicity results and expected biological activity.
| Possible Cause | Troubleshooting Step |
| Off-target effects of the compound. | Investigate potential off-target interactions of this compound. Consider performing target engagement and selectivity profiling assays. |
| The cytotoxic and biological activity mechanisms are intertwined. | It is possible that the mechanism of action of the compound is inherently linked to a cytotoxic outcome. Further mechanistic studies are needed to elucidate the signaling pathways involved. |
| Compound degradation. | Assess the stability of this compound in your experimental media over the time course of the assay. |
Data Presentation
Table 1: Illustrative Cytotoxicity Profile of a Nitroaromatic Compound (Hypothetical Data)
This table provides an example of how to present cytotoxicity data for a compound like this compound across different cell lines.
| Cell Line | Compound Concentration (µM) | % Cell Viability (MTT Assay) | % LDH Release |
| HEK293 | 1 | 95 ± 4.2 | 5 ± 1.5 |
| 10 | 78 ± 5.1 | 22 ± 3.8 | |
| 50 | 45 ± 3.9 | 55 ± 4.1 | |
| HepG2 | 1 | 92 ± 3.8 | 8 ± 2.1 |
| 10 | 65 ± 4.5 | 35 ± 3.2 | |
| 50 | 30 ± 3.1 | 70 ± 5.5 | |
| A549 | 1 | 98 ± 2.5 | 3 ± 1.1 |
| 10 | 85 ± 3.2 | 15 ± 2.9 | |
| 50 | 55 ± 4.8 | 45 ± 4.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Proposed mechanism of this compound cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advinus.com [advinus.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-cytotoxicity relationships of nitroimidazoles in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. scispace.com [scispace.com]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. kosheeka.com [kosheeka.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"7-Nitro-1H-indazol-6-OL" optimizing incubation times for cell assays
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel compound 7-Nitro-1H-indazol-6-OL. Due to the limited publicly available data on this specific molecule, this guide provides a general framework for optimizing incubation times in cell-based assays based on established principles in drug discovery and cell biology. The following sections offer troubleshooting advice and frequently asked questions to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range will help in identifying the optimal concentration range for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for my cell assay?
A2: The optimal incubation time depends on the specific biological question you are asking and the nature of the assay. For short-term effects, such as the inhibition of a signaling pathway, incubation times of 1 to 6 hours may be sufficient. For long-term effects, such as apoptosis or changes in cell proliferation, incubation times of 24 to 72 hours are more common. It is crucial to perform a time-course experiment to determine the ideal endpoint.
Q3: I am observing high background signal in my assay. What could be the cause?
A3: High background signal can be caused by several factors:
-
Compound interference: The compound itself might be fluorescent or interfere with the assay reagents. Always run a control with the compound in cell-free media to check for this.
-
Sub-optimal washing steps: Inadequate washing can leave behind unbound reagents, leading to a high background. Ensure your wash steps are thorough.
-
Cellular autofluorescence: Some cell lines have high intrinsic fluorescence. This can be minimized by using appropriate filters and background subtraction.
Q4: My results are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility can stem from several sources:
-
Inconsistent cell seeding: Ensure you have a uniform cell density across all wells.
-
Variations in incubation time: Even small differences in incubation times can lead to significant variations in results.
-
Reagent instability: Prepare fresh reagents and ensure proper storage of stock solutions.
-
Pipetting errors: Use calibrated pipettes and proper technique to minimize volume variations.
Troubleshooting Guide
This guide addresses specific issues you might encounter when optimizing incubation times for cell assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Incubation time is too short for the biological effect to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 2, 6, 12, 24, and 48 hours) to identify the optimal window for your assay. |
| The concentration of the compound is too low. | Test a wider range of concentrations, including higher concentrations, to ensure you are in the active range of the compound. | |
| High Cell Death/Toxicity | The compound is cytotoxic at the tested concentration and incubation time. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) at various concentrations and incubation times to determine the cytotoxic threshold. |
| The incubation time is too long, leading to nutrient depletion and cell death. | Reduce the incubation time or replenish the media for longer time-point experiments. | |
| Inconsistent Results Between Experiments | The passage number of the cells is too high, leading to phenotypic drift. | Use cells with a consistent and low passage number for all experiments. |
| The serum in the media is interfering with the compound's activity. | Consider reducing the serum concentration or using serum-free media if your cell line can tolerate it. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in your cell culture media.
-
Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control if available.
-
Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 16, 24, and 48 hours).
-
Assay Endpoint: At each time point, perform your assay according to the manufacturer's instructions (e.g., add reagents for a viability assay, lyse cells for a western blot).
-
Data Analysis: Analyze the data for each time point and plot the results to determine the incubation time that provides the best assay window and desired biological response.
Table 1: Example Data for a Time-Course Experiment
| Incubation Time (Hours) | Vehicle Control (Signal) | 1 µM Compound (Signal) | 10 µM Compound (Signal) |
| 2 | 100 | 95 | 80 |
| 4 | 102 | 85 | 65 |
| 8 | 98 | 70 | 50 |
| 16 | 105 | 55 | 35 |
| 24 | 99 | 40 | 20 |
| 48 | 95 | 30 | 15 |
Visualizations
Caption: A generalized workflow for optimizing incubation time in a cell-based assay.
Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.
Validation & Comparative
A Comparative Analysis of 7-Nitro-1H-indazol-6-ol and its Nitroindazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a nitro group to the indazole ring system significantly influences the molecule's electronic properties and biological functions, leading to a diverse range of pharmacological applications. This guide provides a comparative overview of the hypothetical compound 7-Nitro-1H-indazol-6-ol and its better-characterized nitroindazole analogs, namely 5-Nitroindazole, 6-Nitroindazole, and 7-Nitroindazole. While experimental data for this compound is not currently available in public literature, this guide extrapolates its potential properties based on the established characteristics of its structural isomers and the influence of hydroxyl substitution.
Physicochemical Properties: A Comparative Overview
The position of the nitro group on the indazole ring profoundly impacts the physicochemical properties of the molecule, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The addition of a hydroxyl group, as in the case of this compound, would be expected to increase polarity and the potential for hydrogen bonding.
| Property | 5-Nitroindazole | 6-Nitroindazole | 7-Nitroindazole | This compound (Predicted) |
| Molecular Formula | C₇H₅N₃O₂[1] | C₇H₅N₃O₂[2] | C₇H₅N₃O₂[3][4] | C₇H₅N₃O₃ |
| Molar Mass | 163.13 g/mol [1] | 163.13 g/mol | 163.13 g/mol [3][4] | 179.13 g/mol |
| Melting Point | 208-209 °C[5] | Not specified | Not specified | Likely lower than 7-nitroindazole due to the hydroxyl group |
| Solubility | 14.2 µg/mL in water (pH 7.4)[1] | Sparingly soluble in water[6] | >24.5 µg/mL in water (pH 7.4)[4] | Expected to have higher water solubility than 7-nitroindazole |
| pKa | Data not readily available | Data not readily available | Data not readily available | The hydroxyl group would introduce an acidic proton, lowering the pKa compared to the parent nitroindazoles. |
Synthesis of Nitroindazole Analogs
The synthesis of nitroindazoles typically involves the cyclization of appropriately substituted nitro-anilines. The general synthetic approach provides a framework for the potential synthesis of this compound.
General Synthetic Pathway for Nitroindazoles
Caption: General synthetic route to nitroindazoles.
Experimental Protocols
Synthesis of 4-Nitroindazole from 2-methyl-3-nitroaniline: [7]
-
Dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid at 0 °C.
-
Prepare a solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of water.
-
Add the sodium nitrite solution to the 2-methyl-3-nitroaniline solution at once with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the precipitate and concentrate the filtrate in vacuo.
-
Suspend the resulting solid in water, filter, and dry to yield the product.
Synthesis of 5-Nitroindazole from 2-amino-5-nitrotoluene: [5]
-
Dissolve 2-amino-5-nitrotoluene (55 g, 0.36 mole) in 2.5 L of glacial acetic acid.
-
Add a solution of sodium nitrite (25 g, 0.36 mole) in 60 ml of water all at once, keeping the temperature below 25 °C.
-
Continue stirring for 15 minutes.
-
Let the solution stand for 3 days at room temperature.
-
Concentrate the solution under reduced pressure.
-
Add 200 ml of water to the residue, stir, filter the product, wash with cold water, and dry.
-
Recrystallize from methanol.
Synthesis of 3-Methyl-6-nitroindazole from 2-ethyl-5-nitroaniline: [8]
-
Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 ml) and cool to 0 °C.
-
Add a solution of sodium nitrite (1 equiv, 424 mg) in water (1 ml) all at once.
-
Continue stirring at 25 °C for 15 minutes.
-
After 3 hours, filter any residual solid and allow the filtrate to stand at room temperature for 3 days.
-
Concentrate the solution under vacuum, dilute the residue with water, and collect the solid product by filtration.
Biological Activities: A Comparative Perspective
Nitroindazole analogs have been extensively studied for a variety of biological activities. The position of the nitro group and other substituents dictates the specific activity and potency.
Enzyme Inhibition: Nitric Oxide Synthase (NOS)
7-Nitroindazole is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][9] This property has led to its investigation as a neuroprotective agent.[3][10] 6-Nitroindazole is also reported to be a selective inhibitor of nitric oxide synthase.[6] 5-Nitroindazole, on the other hand, inhibits citrulline formation by Ca2+-calmodulin-dependent nitric oxide synthase.[11] The introduction of a hydroxyl group in this compound could potentially modulate its binding affinity and selectivity for NOS isoforms.
Caption: Inhibition of Nitric Oxide Synthase by nitroindazoles.
Antiparasitic Activity
Derivatives of 5-nitroindazole and 6-nitroindazole have demonstrated promising activity against various parasites, including Leishmania and Trypanosoma cruzi.[12][13][14][15][16][17] The mechanism of action is often linked to the reduction of the nitro group within the parasite, leading to the formation of toxic radical species.[14]
| Compound/Derivative | Parasite | Activity | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum, L. tropica, L. major | Moderate to strong antileishmanial activity | [12] |
| 5-nitroindazole derivatives | Trichomonas vaginalis, Trypanosoma cruzi | Remarkable trichomonacidal and antichagasic activity | [13] |
| 5-nitroindazole derivatives | Trypanosoma cruzi | Potent inhibitors of T. cruzi growth | [14] |
| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis | Potent in vitro antileishmanial activity | [15][16] |
Antimicrobial Activity
Nitro-containing heterocyclic compounds, including nitroindazoles, are known to possess antimicrobial properties.[18] Their activity is often attributed to the generation of reactive nitro species upon reduction within microbial cells.[19] Derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities.
Anticancer Activity
The indazole scaffold is present in numerous anticancer agents.[12] 5-Nitroindazole derivatives have shown moderate antineoplastic activity against certain cancer cell lines.[13] The antiproliferative activity of various indazole derivatives is an active area of research, with studies exploring their effects on cell cycle and apoptosis.[20]
Structure-Activity Relationship (SAR) and the Potential of this compound
The biological activity of nitroindazole analogs is highly dependent on the substitution pattern on the indazole ring.
-
Position of the Nitro Group: As observed, the position of the nitro group (5, 6, or 7) significantly influences the type and potency of biological activity. For instance, 7-nitroindazole shows prominent nNOS inhibition, while 5- and 6-nitroindazoles and their derivatives are more frequently associated with antiparasitic and antimicrobial activities.
-
Other Substituents: The introduction of other functional groups, such as chloro, methyl, and various heterocyclic moieties, has been shown to modulate the biological profile of the parent nitroindazole.[12]
-
The Hydroxyl Group in this compound: The presence of a hydroxyl group at the 6-position of a 7-nitroindazole core is expected to:
-
Increase hydrophilicity, potentially altering solubility and pharmacokinetic properties.
-
Introduce a hydrogen bond donor and acceptor, which could lead to new interactions with biological targets.
-
Potentially influence the electronic properties of the nitro group, which could affect its reduction potential and, consequently, its mechanism of action in antimicrobial and antiparasitic contexts.
-
Caption: Factors influencing the biological activity of nitroindazoles.
Conclusion
While this compound remains a hypothetical compound in the context of available literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential properties and biological activities. The established roles of 5-, 6-, and 7-nitroindazoles as enzyme inhibitors and antimicrobial/antiparasitic agents suggest that this compound could also exhibit interesting pharmacological properties. The presence of the hydroxyl group is a key structural feature that would likely differentiate its activity profile from its non-hydroxylated counterparts. Further synthetic and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 9. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole attenuates acute lung injury in an ovine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. 5-Nitroindazole | 5401-94-5 [chemicalbook.com]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Structure-Activity Relationship Studies for 7-Nitro-1H-indazol-6-ol Identified
Despite a comprehensive search of scientific literature and databases, no specific structure-activity relationship (SAR) studies for 7-Nitro-1H-indazol-6-ol were found. This indicates a lack of published research focused on the systematic evaluation of analogs of this compound to determine the influence of structural modifications on its biological activity.
While the indazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds, research on the specific 7-nitro-6-hydroxy substitution pattern appears to be limited. General searches for indazole derivatives reveal a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects. However, these studies do not provide the specific data required to construct a comparative guide for this compound.
A notable finding in a related but distinct compound, 7-nitroindazole (lacking the 6-hydroxy group), identified it as a selective inhibitor of neuronal nitric oxide synthase (nNOS). One study reported a concentration-dependent inhibition of NOS activity with an apparent IC50 of approximately 17 µg/mL. This information, while interesting, does not provide the basis for a structure-activity relationship analysis as it pertains to a single compound and not a series of structurally related analogs.
The absence of published SAR studies for this compound means that the core requirements for a comparison guide—quantitative data for a series of analogs, detailed experimental protocols for comparative assays, and visualizations of SAR trends—cannot be fulfilled at this time.
For researchers interested in this particular scaffold, this knowledge gap may represent an opportunity for novel investigations into the synthesis and pharmacological evaluation of this compound derivatives to explore their potential therapeutic applications.
Below is a conceptual workflow that would be typically followed in an SAR study, which could be applied to this compound in future research.
Validating Target Engagement of 7-Nitro-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Nitro-1H-indazole, a potent inhibitor of neuronal nitric oxide synthase (nNOS), and its biological target engagement. The information presented herein is intended to assist researchers in evaluating its performance against alternative compounds and in designing experiments to validate its mechanism of action.
Introduction to 7-Nitro-1H-indazole and its Biological Target
7-Nitro-1H-indazole is a small molecule inhibitor that demonstrates selectivity for the neuronal isoform of nitric oxide synthase (nNOS or NOS-1)[1]. This enzyme is responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous system. Overproduction of NO by nNOS has been implicated in a variety of neurodegenerative diseases and pathological conditions, making selective nNOS inhibitors like 7-Nitro-1H-indazole valuable tools for research and potential therapeutic development[1]. The validation of direct engagement with nNOS is a critical step in understanding its biological effects.
Comparative Analysis of nNOS Inhibitors
The efficacy of 7-Nitro-1H-indazole as an nNOS inhibitor can be benchmarked against other known inhibitors. The following table summarizes key quantitative data for 7-Nitro-1H-indazole and selected alternative compounds.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity Notes |
| 7-Nitro-1H-indazole | rat nNOS | In vitro | 0.71[2] - 0.9[3] | 5.6[3] | Shows selectivity for nNOS over eNOS in vivo. IC50 for bovine eNOS is 0.78 µM and for rat iNOS is 5.8 µM[2]. |
| L-VNIO (vinyl-l-N-5-(1-imino-3-butenyl)-l-ornithine) | rat nNOS | In vitro | - | 0.1 | Shows moderate selectivity for nNOS over eNOS (Ki = 12 µM) and iNOS (Ki = 60 µM). |
| Nω-propyl-L-arginine (NPA) | bovine nNOS | In vitro | - | 0.057 | Displays high selectivity for nNOS over eNOS (149-fold) and iNOS (3158-fold). |
| 1400W | human nNOS | In vitro | - | 2 | Highly selective for iNOS (Kd ≤ 7 nM), with weaker inhibition of nNOS and eNOS (Ki = 50 µM). |
Experimental Protocols for Target Engagement Validation
Validating that a compound directly interacts with its intended target within a biological system is fundamental to drug discovery. Below are detailed methodologies for key experiments used to assess the engagement of 7-Nitro-1H-indazole with nNOS.
Biochemical Assay: nNOS Activity Measurement (Citrulline Assay)
This assay quantifies the enzymatic activity of nNOS by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Principle: NOS enzymes convert L-arginine into L-citrulline and nitric oxide. By using L-[¹⁴C]arginine as a substrate, the amount of resulting L-[¹⁴C]citrulline can be measured and is directly proportional to the enzyme's activity.
Materials:
-
Purified nNOS enzyme
-
L-[¹⁴C]arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and L-[¹⁴C]arginine.
-
Add the test compound (e.g., 7-Nitro-1H-indazole) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified nNOS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.
-
Collect the eluate containing L-[¹⁴C]citrulline.
-
Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Assay: Nitric Oxide Production Measurement (Griess Assay)
This colorimetric assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatants.
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be quantified by measuring its absorbance at 540 nm.
Materials:
-
Cells capable of expressing nNOS (e.g., neuronal cell lines or primary neurons)
-
Cell culture medium
-
Griess Reagent System (e.g., from Promega) containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound (e.g., 7-Nitro-1H-indazole) at various concentrations for a predetermined time.
-
Stimulate the cells to produce nitric oxide, if necessary (e.g., with an nNOS activator).
-
Collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Generate a standard curve using the nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of nitric oxide production for each compound concentration.
Target Engagement in Intact Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., 7-Nitro-1H-indazole) to its target protein (nNOS) can increase the protein's thermal stability. This increased stability results in less protein denaturation and aggregation upon heating.
Materials:
-
Intact cells expressing nNOS
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Apparatus for heating cell suspensions (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Anti-nNOS antibody
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specific duration.
-
Wash the cells to remove unbound compound.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a set time (e.g., 3 minutes) to induce thermal denaturation.
-
Cool the samples and lyse the cells to release the proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for nNOS.
-
Quantify the band intensities to determine the amount of soluble nNOS at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
References
Cross-Validation of 7-Nitro-1H-indazol-6-OL: A Comparative Guide to Kinase Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay formats for the characterization of the hypothetical kinase inhibitor, 7-Nitro-1H-indazol-6-OL. We will explore a biochemical and a cell-based assay to evaluate its inhibitory potential against Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the MAPK/ERK signaling pathway. This guide will provide supporting experimental data, detailed protocols, and visual representations of the workflows and the targeted signaling pathway.
Introduction
This compound is a novel small molecule with a scaffold suggestive of kinase inhibitory activity. To robustly characterize its potency and efficacy, it is crucial to employ and cross-validate findings from multiple assay formats. Biochemical assays provide a direct measure of an inhibitor's effect on a purified enzyme, while cell-based assays offer insights into its activity within a more physiologically relevant environment. This guide will focus on the cross-validation of this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay and a cell-based phospho-ERK1/2 immunoassay.
Data Presentation: Comparative Analysis of this compound
The inhibitory activity of this compound was compared against a known MEK1 inhibitor, Selumetinib. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values were determined using a TR-FRET biochemical assay and a cell-based phospho-ERK1/2 assay, respectively.
| Compound | Assay Format | Target | Readout | IC50/EC50 (nM) |
| This compound | TR-FRET (Biochemical) | MEK1 | Phosphorylated ERK1 peptide | 15 |
| This compound | Phospho-ERK1/2 (Cell-based) | MEK1 | Phosphorylated ERK1/2 levels | 75 |
| Selumetinib (Control) | TR-FRET (Biochemical) | MEK1 | Phosphorylated ERK1 peptide | 10 |
| Selumetinib (Control) | Phospho-ERK1/2 (Cell-based) | MEK1 | Phosphorylated ERK1/2 levels | 50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the workflows for the biochemical and cell-based assays used to evaluate this compound.
Comparative Analysis of 7-Nitro-1H-indazole Efficacy and Potency as a Nitric Oxide Synthase Inhibitor
Initial Search Clarification: The requested analysis of "7-Nitro-1H-indazol-6-ol" did not yield specific results in scientific literature databases. However, extensive research is available for the closely related compound, 7-Nitro-1H-indazole (7-NI) . This guide will therefore focus on the efficacy and potency of 7-Nitro-1H-indazole as a nitric oxide synthase (NOS) inhibitor, providing a comparative analysis against other relevant compounds.
7-Nitro-1H-indazole is a well-characterized inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses.[1] 7-NI has been identified as a relatively selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1). Its ability to preferentially inhibit nNOS over the endothelial (eNOS or NOS-3) and inducible (iNOS or NOS-2) isoforms has made it a valuable tool in pharmacological research to investigate the specific roles of nNOS in different pathological conditions.
Efficacy and Potency: A Comparative Overview
The efficacy and potency of 7-Nitro-1H-indazole and its analogs are typically evaluated by their ability to inhibit the activity of the different NOS isoforms. This is often quantified by the half-maximal inhibitory concentration (IC50) in in-vitro enzyme assays, and the effective dose (ED50) in in-vivo studies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory potency of 7-Nitro-1H-indazole and its comparators.
Table 1: In Vitro Inhibitory Potency (IC50) against NOS Isoforms
| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 7-Nitro-1H-indazole (7-NI) | ~0.47 µM | ~0.7 µM | 57 µM | ~1.5 | ~121 |
| L-NNA (Nω-Nitro-L-arginine) | 10.2 µM (bacterial NOS) | - | - | - | - |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | - | - | - | - | - |
Data for 7-NI on nNOS and eNOS from various sources suggest similar potency, while being significantly less potent against iNOS. The provided IC50 values are approximations from literature and may vary based on experimental conditions. Data for L-NNA is against bacterial NOS and is not a direct comparison to mammalian isoforms.
Table 2: In Vivo Efficacy (ED50) in Antinociception Assays
| Compound | Formalin-induced Hindpaw Licking Assay (ED50 mg/kg, i.p.) | Acetic Acid-induced Abdominal Constriction Assay (ED50 mg/kg, i.p.) |
| 7-Nitro-1H-indazole (7-NI) | 27.5 | 22.5 |
| 6-Nitro-1H-indazole | 62.5 | 44.0 |
| Indazole | 41.0 | 48.5 |
This data indicates that 7-Nitro-1H-indazole is more potent in these in vivo models of nociception compared to its 6-nitro isomer and the parent indazole compound.
Experimental Protocols
Determination of Nitric Oxide Synthase Inhibition (In Vitro)
A common method to determine the inhibitory potency of compounds on NOS isoforms is to measure the conversion of L-arginine to L-citrulline or to quantify the production of nitric oxide. The following is a representative protocol for a colorimetric assay based on the Griess reaction, which measures nitrite, a stable and oxidized product of nitric oxide.
Objective: To determine the IC50 value of a test compound (e.g., 7-Nitro-1H-indazole) for nNOS, eNOS, and iNOS.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes.
-
L-arginine (substrate).
-
NADPH (cofactor).
-
Calmodulin, (6R)-5,6,7,8-tetrahydrobiopterin (H4B), FAD, FMN (for constitutive NOS isoforms).
-
Assay Buffer (e.g., HEPES buffer, pH 7.4).
-
Test compound (7-Nitro-1H-indazole) dissolved in a suitable solvent (e.g., DMSO).
-
Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrite standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, and other necessary cofactors for the specific NOS isoform being tested.
-
Inhibitor Addition: Add varying concentrations of the test compound (7-Nitro-1H-indazole) to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the production of nitric oxide.
-
Reaction Termination: Stop the reaction, for example, by adding a reagent that denatures the enzyme.
-
Nitrite Quantification (Griess Assay): a. Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. b. Add Griess Reagent B to each well and incubate for another 5-10 minutes. A purple azo dye will form in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the known concentrations of the nitrite standard. b. Determine the concentration of nitrite produced in each well from the standard curve. c. Calculate the percentage of inhibition for each concentration of the test compound compared to the control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Nitric Oxide Signaling Pathway
The following diagram illustrates the canonical nitric oxide signaling pathway, which is the target of 7-Nitro-1H-indazole.
Caption: Nitric oxide signaling pathway and the inhibitory action of 7-Nitro-1H-indazole.
Experimental Workflow for NOS Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of a compound against nitric oxide synthase.
Caption: General experimental workflow for an in vitro NOS inhibition assay.
References
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a focused look at 7-Nitro-1H-indazol-6-ol, a synthetic intermediate with potential applications in medicinal chemistry. While direct selectivity profiling data for this specific molecule is not publicly available, this document compiles crucial information regarding its synthesis and its role in the development of targeted therapies.
Selectivity Profile of this compound
Extensive searches of publicly available scientific literature and patent databases did not yield a direct selectivity profile for this compound against a panel of related biological targets. The primary role of this compound, as evidenced by available documentation, is that of a chemical intermediate in the synthesis of more complex, pharmacologically active molecules.
While quantitative data on the inhibitory activity of this compound is not available, its derivatives have been investigated as modulators of key biological targets. Notably, it is a precursor for the synthesis of pyridinylsulfonamide compounds that act as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a critical regulator of immune responses.[1] Furthermore, it has been utilized in the development of 5-HT2C receptor agonists.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the nitration of a precursor molecule.[2]
Materials:
-
Precursor compound (e.g., 6-hydroxy-1H-indazole)
-
Potassium Nitrate (KNO3)
-
Sulfuric Acid (H2SO4)
-
Ice
Procedure:
-
The precursor, 6-hydroxy-1H-indazole (e.g., 500 mg, 3.37 mmol), is dissolved in sulfuric acid (5.0 mL).
-
The mixture is cooled to 0 °C.
-
Potassium nitrate (375 mg, 3.71 mmol) is added portion-wise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Following the stirring period, the reaction mixture is poured over ice (70 g).
-
The resulting mixture is stirred at 0 °C for 1 hour to facilitate the precipitation of the product.
-
The solid product, this compound, is then collected.
Another patent describes a similar synthesis step where this compound is used as a starting material for further reactions.[1]
General Receptor Binding Assay Protocol
While a specific assay for this compound is not detailed, the following is a general protocol for a receptor binding assay, similar to what would be used to test the final compounds synthesized from it, such as the 5-HT2C receptor agonists mentioned in the literature.[2]
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO cells expressing human 5-HT2C receptors)
-
Radioligand specific for the target receptor
-
Test compound (e.g., derivatives of this compound)
-
Assay buffer
-
Filtration apparatus (e.g., glass fiber filters)
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out for a specific time at a defined temperature to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
References
Independent Verification of Experimental Results: A Comparative Guide to Nitroindazole Derivatives
A Note on 7-Nitro-1H-indazol-6-ol: Publicly available experimental data for the specific compound this compound could not be located. This guide therefore provides a comparative analysis of the well-characterized and structurally related compound, 7-Nitro-1H-indazole, and other relevant nitroindazole analogs. This information is intended to serve as a valuable reference for researchers and scientists in the field of drug development.
The indazole nucleus is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[1] Nitro-substituted indazoles, in particular, have garnered attention for their potential as enzyme inhibitors and therapeutic agents.[1] This guide focuses on the experimental data available for 7-Nitro-1H-indazole, a known inhibitor of neuronal nitric oxide synthase (nNOS), and compares it with other indazole derivatives.
Comparative Analysis of Nitroindazole Derivatives
The primary biological activity associated with 7-Nitro-1H-indazole is the selective inhibition of neuronal nitric oxide synthase (nNOS).[2] This enzyme is responsible for the production of nitric oxide (NO), a key signaling molecule in the nervous system.[2] The inhibitory potency of 7-Nitro-1H-indazole and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 7-Nitro-1H-indazole | Rat Cerebellar NOS | 0.9 ± 0.1 | Potent and selective inhibitor of nNOS.[3] |
| Indazole | Rat Cerebellar NOS | >1000 | The unsubstituted parent compound shows no significant inhibition. |
| 6-Nitro-1H-indazole | Not specified | - | Studied for other biological activities, but direct comparative NOS inhibition data is limited in the provided results. |
| 3-Bromo-7-nitroindazole | Not specified | - | Described as more potent but less specific than 7-Nitro-1H-indazole.[2] |
Experimental Protocols
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay:
A common method to determine the inhibitory activity of compounds against nNOS involves measuring the conversion of L-arginine to L-citrulline. The following is a generalized protocol based on established methodologies:
-
Enzyme Source: Homogenates of rat cerebellum are often used as a source of nNOS.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, a buffer solution (e.g., HEPES), radiolabeled L-arginine (e.g., [³H]L-arginine), and necessary co-factors such as NADPH, calmodulin, and tetrahydrobiopterin.
-
Inhibitor Addition: The test compound (e.g., 7-Nitro-1H-indazole) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer, often containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation and Quantification: The resin binds the unreacted L-arginine, while the radiolabeled L-citrulline product remains in the supernatant. The amount of L-citrulline is then quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
The biological activity of 7-Nitro-1H-indazole as an nNOS inhibitor is best understood in the context of the nitric oxide signaling pathway.
Caption: Nitric Oxide Signaling Pathway and the inhibitory action of 7-Nitroindazole.
Synthesis of Nitroindazoles
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 7-Nitro-1H-indazol-6-ol: Bridging Data Gaps with a Structurally Related Analogue
For researchers, scientists, and drug development professionals, understanding the comparative in vitro and in vivo performance of a compound is critical for its potential therapeutic application. This guide addresses 7-Nitro-1H-indazol-6-ol, a novel indazole derivative. Due to the limited publicly available experimental data for this specific compound, this report provides a detailed overview of its synthesis and intended use, complemented by a comprehensive comparative analysis of its well-characterized structural analogue, 7-Nitro-1H-indazole. This approach serves as a practical framework for the kind of experimental evaluation such a compound would undergo.
Introduction to this compound
This compound has been synthesized as an intermediate in the development of novel compounds targeting serotonin receptors. Specifically, its synthesis is described in research focused on the structure-activity relationships of 5-HT2C receptor agonists. While receptor binding assays using Chinese Hamster Ovary (CHO) cells expressing human 5-HT2C or 5-HT2A receptors have been mentioned in the context of this research, specific quantitative data for this compound's binding affinity (such as Ki or IC50 values) are not publicly available.
Comparative Analysis with 7-Nitro-1H-indazole
In the absence of direct experimental data for this compound, we turn to its close structural analogue, 7-Nitro-1H-indazole (7-NI), to illustrate a comparative analysis. 7-NI is a well-studied compound known primarily for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] This comparison will highlight the typical in vitro and in vivo data points, experimental protocols, and signaling pathways relevant to this class of compounds.
The in vitro evaluation of nitroindazole derivatives often focuses on their enzymatic inhibition and receptor binding profiles. For 7-NI, extensive research has characterized its inhibitory activity against nitric oxide synthase (NOS) isoforms.
Table 1: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Isoforms by 7-Nitro-1H-indazole
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| 7-Nitro-1H-indazole | nNOS (neuronal) | Radiometric Assay | 0.47 µM | [1] |
| 7-Nitro-1H-indazole | iNOS (inducible) | Radiometric Assay | > 100 µM | [1] |
| 7-Nitro-1H-indazole | eNOS (endothelial) | Radiometric Assay | > 100 µM | [1] |
This table demonstrates the selectivity of 7-NI for the neuronal isoform of NOS, a key characteristic that drives its pharmacological profile.
In vivo studies are crucial for assessing the physiological effects and therapeutic potential of a compound. For 7-NI, in vivo studies have largely focused on its antinociceptive (pain-relieving) and neuroprotective effects, which are linked to its inhibition of nNOS.
Table 2: In Vivo Antinociceptive Effects of Nitroindazole Derivatives
| Compound | Animal Model | Assay | Route of Administration | ED50 Value | Reference |
| 7-Nitro-1H-indazole | Mouse | Formalin-induced paw licking | i.p. | 27.5 mg/kg | [2] |
| 7-Nitro-1H-indazole | Mouse | Acetic acid-induced writhing | i.p. | 22.5 mg/kg | [2] |
| 6-Nitro-1H-indazole | Mouse | Formalin-induced paw licking | i.p. | 62.5 mg/kg | [2] |
| 6-Nitro-1H-indazole | Mouse | Acetic acid-induced writhing | i.p. | 44.0 mg/kg | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to characterize compounds like this compound and its analogues.
A described synthesis of this compound involves the nitration of a precursor compound.[3]
-
Starting Material: 1H-Indazol-6-ol (compound 23 in the cited literature).[3]
-
Reagents: Potassium nitrate (KNO3) and sulfuric acid (H2SO4).[3]
-
Procedure: To a mixture of 1H-indazol-6-ol (500 mg, 3.37 mmol) and H2SO4 (5.0 mL), KNO3 (375 mg, 3.71 mmol) was added portion-wise at 0°C. The mixture was stirred at this temperature for 30 minutes. Ice (70 g) was then added, and the mixture was stirred at 0°C for 1 hour to yield the product.[3]
This assay measures the ability of a compound to inhibit the activity of NOS enzymes.
-
Principle: The assay quantifies the conversion of [3H]L-arginine to [3H]L-citrulline by the NOS enzyme.
-
Procedure:
-
Recombinant NOS isoforms (nNOS, iNOS, eNOS) are used.
-
The enzyme is incubated with [3H]L-arginine, NADPH, and necessary cofactors (e.g., calmodulin for nNOS and eNOS) in the presence and absence of the test compound at various concentrations.
-
The reaction is stopped, and the radiolabeled L-citrulline is separated from L-arginine using ion-exchange chromatography.
-
The amount of [3H]L-citrulline is quantified by liquid scintillation counting.
-
IC50 values are calculated from the concentration-response curves.
-
This is a widely used model for assessing antinociceptive activity.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
The test compound (e.g., 7-NI) or vehicle is administered intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), a dilute solution of formalin is injected into the plantar surface of one hind paw.
-
The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
-
The antinociceptive effect is determined by the reduction in licking time in the treated group compared to the vehicle group.
-
Signaling Pathways and Experimental Workflows
Visual diagrams can clarify complex biological pathways and experimental procedures.
Conclusion
While direct in vitro and in vivo data for this compound remain to be published, its synthesis as part of a 5-HT2C receptor agonist discovery program suggests its potential activity within the central nervous system. The comparative analysis of its close analogue, 7-Nitro-1H-indazole, provides a valuable framework for the types of studies that would be necessary to characterize its biological profile. The data on 7-NI highlight the potential for nitroindazole derivatives to act as potent and selective enzyme inhibitors with clear in vivo pharmacological effects. Future research on this compound should aim to elucidate its receptor binding affinities and functional activities to determine its therapeutic potential.
References
Benchmarking 7-Nitro-1H-indazole Against Standard Reference Compounds for Neuronal Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of 7-Nitro-1H-indazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), against other standard reference compounds used in nitric oxide (NO) signaling research. The document summarizes key performance data, details experimental methodologies for inhibitor assessment, and visualizes the relevant biological pathways and experimental workflows. This information is intended to assist researchers in selecting the most appropriate nNOS inhibitor for their specific experimental needs. It is important to note that while the initial request specified "7-Nitro-1H-indazol-6-ol," no publicly available data could be found for this compound. Therefore, this guide focuses on the well-characterized and structurally related compound, 7-Nitro-1H-indazole.
Introduction to 7-Nitro-1H-indazole and Nitric Oxide Synthase Inhibition
7-Nitro-1H-indazole (7-NI) is a small molecule that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a critical signaling molecule involved in various physiological processes, including neurotransmission and neurovascular coupling.[2] Overproduction of NO by nNOS has been implicated in excitotoxicity and neurodegenerative diseases, making nNOS a significant therapeutic target.[1]
This guide benchmarks 7-NI against other commonly used NOS inhibitors: 3-Bromo-7-nitroindazole, a more potent but less specific inhibitor; Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor; and Nω-propyl-L-arginine (NPA), a potent and selective nNOS inhibitor.[1][3] The comparative data presented will aid in the evaluation of these compounds for in vitro and in vivo studies.
Comparative Performance Data
The inhibitory activity of 7-NI and standard reference compounds against the three main isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, which are key metrics for assessing inhibitor potency and selectivity.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 7-Nitroindazole (7-NI) | 0.47[4] | 0.78[5] | 5.8[5] | - | - | - | 1.66 | 12.34 |
| 3-Bromo-7-nitroindazole | 0.17[6] | 0.86[6] | 0.29[6] | - | - | - | 5.06 | 1.71 |
| L-NAME | 0.87[4] | - | - | 15[3] | 39[3] | 4.4[3] | 2.6 | 293.3 |
| Nω-propyl-L-arginine (NPA) | - | - | - | 57 | - | - | 149-fold vs eNOS | 3158-fold vs iNOS |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for 7-NI and the compared inhibitors is the competitive inhibition of nNOS. This enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By binding to the active site of nNOS, these inhibitors prevent the substrate (L-arginine) from binding, thereby blocking the synthesis of NO.
References
Safety Operating Guide
Safe Disposal of 7-Nitro-1H-indazol-6-ol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 7-Nitro-1H-indazol-6-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar nitro-indazole derivatives and general principles for the disposal of hazardous chemical waste. It is imperative to handle this compound with caution, assuming it possesses hazards similar to related nitroaromatic compounds.
Physicochemical and Hazard Data Summary
| Property | 5-Nitro-1H-indazol-6-ol[1] | 7-Nitroindazole[2] | General Hazards of Nitro-Indazoles |
| Molecular Formula | C₇H₅N₃O₃ | C₇H₅N₃O₂ | - |
| Molecular Weight | 179.13 g/mol | 163.13 g/mol | - |
| Computed XLogP3 | 1.6 | 1.8 | - |
| GHS Hazard Statements (based on 7-Nitroindazole) | Not available | H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer)[2] | May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause genetic defects or cancer.[3] |
Experimental Protocols: Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management service. In-lab treatment of nitroaromatic compounds is not recommended without specific, validated protocols due to the potential for hazardous reactions.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3][4]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be segregated.
-
-
Empty Containers:
Step 3: Labeling of Hazardous Waste
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".
-
Identify the contents, including the full chemical name ("this compound") and an estimate of the quantity.
-
Include any known hazard information (e.g., "Toxic," "Irritant").
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from heat or sources of ignition.[3][4]
-
Ensure the container is stored in a manner that prevents spills or leaks.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The disposal must be carried out at an approved waste disposal plant.[3][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Nitro-1H-indazol-6-ol | C7H5N3O3 | CID 86280258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 7-Nitro-1H-indazol-6-OL
Essential Safety and Handling Guide for 7-Nitro-1H-indazol-6-OL
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds.
Hazard Identification and GHS Classification
It is imperative to minimize all exposure and handle this compound with the utmost care.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Material/Standard Recommendation |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are a common choice, but glove selection should be based on the specific solvent being used.[4] |
| Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. For larger quantities or splash potential, a chemical-resistant apron is advised. |
| Respiratory | Use in a certified chemical fume hood.[4][5] | If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. |
| Footwear | Closed-toe shoes | Shoes should fully cover the feet; sandals or other open-toed footwear are not permitted in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Before handling, ensure you have read and understood the available safety information for similar compounds.[5]
- All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
- Ensure that a safety shower and eyewash station are readily accessible.[6]
- Keep the work area clean and uncluttered to prevent spills and contamination.[6]
2. Weighing and Aliquoting:
- Handle this compound as a powder. To prevent inhalation of dust, use a wet mop or a HEPA-filter-equipped vacuum for cleanup instead of dry sweeping in case of a spill.[5]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
- Close the container tightly when not in use.
3. Solution Preparation:
- When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
- If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Post-Handling:
- After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[7]
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Remove and properly dispose of gloves and any other disposable PPE. Do not wear lab coats or gloves outside of the laboratory.[6]
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: In case of a small spill, carefully clean it up using appropriate absorbent materials while wearing full PPE. For large spills, evacuate the area and contact your EHS office.
Visual Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. uwlax.edu [uwlax.edu]
- 5. une.edu [une.edu]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
